Product packaging for Boc-PEG25-benzyl(Cat. No.:)

Boc-PEG25-benzyl

Cat. No.: B12420552
M. Wt: 1293.6 g/mol
InChI Key: HVHIZMIQMTUTEI-UHFFFAOYSA-N
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Description

Boc-PEG25-benzyl is a useful research compound. Its molecular formula is C62H116O27 and its molecular weight is 1293.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H116O27 B12420552 Boc-PEG25-benzyl

Properties

Molecular Formula

C62H116O27

Molecular Weight

1293.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C62H116O27/c1-62(2,3)89-61(63)9-10-64-11-12-65-13-14-66-15-16-67-17-18-68-19-20-69-21-22-70-23-24-71-25-26-72-27-28-73-29-30-74-31-32-75-33-34-76-35-36-77-37-38-78-39-40-79-41-42-80-43-44-81-45-46-82-47-48-83-49-50-84-51-52-85-53-54-86-55-56-87-57-58-88-59-60-7-5-4-6-8-60/h4-8H,9-59H2,1-3H3

InChI Key

HVHIZMIQMTUTEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-PEG25-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG25-benzyl is a heterobifunctional crosslinker that plays a crucial role in modern drug development and bioconjugation. As a member of the polyethylene glycol (PEG) family of linkers, it offers a long, flexible, and hydrophilic spacer that enhances the solubility and pharmacokinetic properties of conjugated molecules. Specifically, this compound is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its utility in PROTAC development, bioconjugation, and surface modification.

Core Chemical Properties

This compound is characterized by three key chemical motifs: a tert-butyloxycarbonyl (Boc) protected amine, a long-chain polyethylene glycol (PEG) spacer, and a terminal benzyl ether. This structure provides a strategic combination of a stable protecting group for sequential synthesis and a hydrophilic spacer to improve the biopharmaceutical properties of the final conjugate.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below. While extensive experimental data on this specific molecule is not widely published, the properties of its constituent parts—the Boc-protected amine, the PEG chain, and the benzyl group—are well-documented and provide a reliable indication of its behavior.

PropertyValueSource/Comment
Molecular Formula C62H116O27[3]
Molecular Weight 1293.57 g/mol [3]
Appearance Expected to be a colorless to pale yellow oil or waxy solidBased on similar PEG derivatives.
Solubility Soluble in a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Limited solubility in aqueous solutions.Inferred from the properties of long-chain PEGs and benzyl ethers.[4]
Stability Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids. The benzyl ether is generally stable but can be cleaved under harsh acidic or reductive (hydrogenolysis) conditions.Manufacturer's data and general chemical principles.
Reactivity The Boc-protected amine is unreactive until deprotection. The benzyl ether is largely inert under standard bioconjugation conditions. The PEG backbone is stable and hydrophilic.General chemical principles of protecting groups and linkers.

Key Applications and Experimental Protocols

The primary application of this compound is as a linker in the synthesis of PROTACs. Its structure allows for the sequential conjugation of a ligand for an E3 ubiquitin ligase and a ligand for a target protein of interest. Additionally, its properties are well-suited for general bioconjugation and surface modification applications.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker is a critical component that dictates the efficacy of the resulting PROTAC. The synthesis of a PROTAC using this compound typically involves a two-step process: deprotection of the Boc group followed by coupling of the resulting free amine to a carboxylic acid on one of the ligands.

This protocol describes the removal of the Boc protecting group to yield a free primary amine, which is then ready for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add an equal volume of TFA (creating a 1:1 DCM:TFA solution).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual acid, co-evaporate the residue with DCM three times.

  • For applications requiring the free amine (as opposed to the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO3 solution to neutralize the TFA. c. Separate the organic layer and wash with brine. d. Dry the organic layer over anhydrous Na2SO4 or MgSO4. e. Filter and concentrate under reduced pressure to obtain the deprotected amine-PEG25-benzyl.

This protocol outlines the formation of a stable amide bond between the deprotected amine-PEG25-benzyl and a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a target protein ligand).

Materials:

  • Deprotected amine-PEG25-benzyl

  • Carboxylic acid-containing molecule

  • Anhydrous Dimethylformamide (DMF)

  • Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base, e.g., N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine-PEG25-benzyl (1 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove DMF and excess reagents.

  • The final product is typically purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Bioconjugation

The deprotected amine of this compound can be conjugated to various biomolecules, such as proteins, peptides, or antibodies, that have been modified to contain an activated carboxylic acid or other amine-reactive functional groups. The long PEG chain can improve the solubility and reduce the immunogenicity of the resulting conjugate.

Surface Modification

This compound can be used to modify the surface of materials and nanoparticles. The benzyl group can be used for attachment to surfaces through various chemical strategies, while the Boc-protected amine can be deprotected post-immobilization to introduce primary amines on the surface for further functionalization. This is particularly useful in the development of biosensors, drug delivery vehicles, and biocompatible coatings.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the logical framework of PROTAC action and the experimental workflows for the key chemical transformations of this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Executes

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Boc_Deprotection_Workflow cluster_1 Boc Deprotection Workflow Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA React React at Room Temperature (1-2 hours) Add_TFA->React Monitor Monitor by LC-MS/TLC React->Monitor Monitor->React Incomplete Evaporate Evaporate Solvent and TFA Monitor->Evaporate Complete Workup Optional: Basic Workup (for free amine) Evaporate->Workup End End: Amine-PEG25-benzyl Evaporate->End As TFA salt Workup->End

Caption: A typical experimental workflow for the deprotection of the Boc group.

Amide_Coupling_Workflow cluster_2 Amide Coupling Workflow Start_Amine Start: Amine-PEG25-benzyl Add_Amine Add Amine-PEG25-benzyl Start_Amine->Add_Amine Start_Acid Start: R-COOH Activate Activate R-COOH with HATU and DIPEA in DMF Start_Acid->Activate Activate->Add_Amine React React at Room Temperature (2-4 hours) Add_Amine->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Purify Purify by Chromatography Monitor->Purify Complete End End: R-CO-NH-PEG25-benzyl Purify->End

Caption: A standard workflow for amide bond formation using the deprotected linker.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and biotechnology. Its well-defined structure, combining a stable protecting group with a long, hydrophilic PEG spacer, makes it an ideal linker for the synthesis of complex biomolecules, particularly PROTACs. The experimental protocols provided in this guide offer a solid foundation for the effective use of this linker in creating novel therapeutics and functionalized materials. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will be paramount to success.

References

In-Depth Technical Guide: Boc-PEG25-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG25-benzyl is a monodisperse polyethylene glycol (PEG) linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C62H116O27[1]
Molecular Weight 1293.57 g/mol [1]
Purity Typically ≥95% (Varies by supplier)
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C for long-term stability.[1]

Experimental Protocols

The following is a representative two-step experimental protocol for the synthesis of a PROTAC utilizing a Boc-protected PEG linker like this compound. This protocol involves the deprotection of the Boc group followed by coupling to an E3 ligase ligand, and subsequent reaction with a target protein ligand.

Step 1: Boc Deprotection of this compound

This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine, which is then available for coupling to the E3 ligase ligand.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Nitrogen or Argon gas

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine-PEG25-benzyl (as a TFA salt) is typically used in the next step without further purification.

Step 2: PROTAC Synthesis via Amide Coupling

This step involves the coupling of the deprotected amine-PEG25-benzyl to a carboxylic acid-functionalized E3 ligase ligand and a target protein ligand. The order of coupling can be varied depending on the overall synthetic strategy. Below is an example of a one-pot, two-step coupling.

  • Materials:

    • Amine-PEG25-benzyl (from Step 1)

    • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-acid)

    • Target protein ligand with a suitable functional group for coupling (e.g., a haloalkane for nucleophilic substitution)

    • Coupling agents (e.g., HATU, HOBt, EDC)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

    • Reaction vessel

    • Magnetic stirrer

    • High-Performance Liquid Chromatography (HPLC) for purification

  • Procedure:

    • Coupling to E3 Ligase Ligand:

      • Dissolve the E3 ligase ligand (1.0 eq) and coupling agents (e.g., HATU, 1.1 eq) in anhydrous DMF.

      • Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

      • Add a solution of the deprotected amine-PEG25-benzyl (1.0 eq) in anhydrous DMF to the reaction mixture.

      • Stir the reaction at room temperature for 2-4 hours or until LC-MS analysis indicates the formation of the E3 ligase-linker conjugate.

    • Coupling to Target Protein Ligand:

      • To the same reaction vessel, add the target protein ligand (1.1 eq) and a suitable base (e.g., K2CO3, 3.0 eq) if the coupling is a nucleophilic substitution.

      • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir overnight.

      • Monitor the formation of the final PROTAC product by LC-MS.

    • Work-up and Purification:

      • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.

      • Wash the organic layer with water and brine to remove DMF and other water-soluble impurities.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow Boc_PEG_Bn This compound Amine_PEG_Bn Amine-PEG25-benzyl (TFA Salt) Boc_PEG_Bn->Amine_PEG_Bn Boc Deprotection (TFA/DCM) E3_Linker E3 Ligase-Linker Intermediate Amine_PEG_Bn->E3_Linker Amide Coupling (HATU/DIPEA) E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->E3_Linker PROTAC Final PROTAC E3_Linker->PROTAC Coupling Reaction (e.g., SN2) Target_Ligand Target Protein Ligand (with reactive group) Target_Ligand->PROTAC

Caption: Generalized workflow for PROTAC synthesis using this compound.

References

The Strategic Role of Boc-PEG25-benzyl in PROTAC-mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of two ligands—one for the target protein and one for an E3 ubiquitin ligase—joined by a chemical linker, is crucial to its function. This technical guide provides an in-depth examination of the mechanism of action of PROTACs featuring a specific and versatile linker, Boc-PEG25-benzyl. We will explore the critical role of this polyethylene glycol (PEG)-based linker in facilitating the formation of a productive ternary complex, and its impact on the physicochemical properties and overall efficacy of the PROTAC molecule. This guide will further present detailed experimental protocols for the synthesis and evaluation of such PROTACs, alongside illustrative quantitative data and visual diagrams to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] This event-driven, catalytic mechanism allows for the degradation of proteins that have been historically challenging to target with traditional small molecule inhibitors.[3]

The linker connecting the two ligands is not merely a spacer but a critical determinant of a PROTAC's biological activity.[4][5] Its length, composition, and attachment points influence:

  • Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for the favorable protein-protein interactions within the ternary complex (Target Protein - PROTAC - E3 Ligase).

  • Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

  • Degradation Efficacy: The efficiency of target protein degradation, often measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), is highly dependent on the linker's characteristics.

This compound: A Versatile Linker for PROTAC Design

This compound is a bifunctional linker featuring a polyethylene glycol (PEG) chain of 25 units. The key components of this linker are:

  • Boc (tert-butyloxycarbonyl) group: A common protecting group for an amine functionality. Its removal under acidic conditions reveals a primary amine that can be coupled to a ligand for the target protein or E3 ligase.

  • PEG25 chain: The 25-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility of the PROTAC molecule. The length of the PEG chain is a critical parameter that influences the distance and orientation between the two ends of the PROTAC, thereby affecting ternary complex formation.

  • Benzyl group: This group can serve as a protecting group for a hydroxyl or other functional group, or as a reactive handle for conjugation. It is typically removed by hydrogenolysis.

The structure of this compound allows for a modular and controlled synthesis of PROTACs, where the ligands for the target protein and E3 ligase can be sequentially attached after the deprotection of the Boc and benzyl groups.

Mechanism of Action of a this compound Containing PROTAC

The fundamental mechanism of action for a PROTAC utilizing a this compound linker follows the general principles of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow start This compound step1 Boc Deprotection (e.g., TFA/DCM) start->step1 intermediate1 H2N-PEG25-benzyl step1->intermediate1 step2 Couple E3 Ligase Ligand (e.g., HATU, DIPEA) intermediate1->step2 intermediate2 E3L-NH-PEG25-benzyl step2->intermediate2 step3 Benzyl Deprotection (e.g., H2, Pd/C) intermediate2->step3 intermediate3 E3L-NH-PEG25-OH step3->intermediate3 step4 Couple POI Ligand (e.g., EDC, DMAP) intermediate3->step4 final_product Final PROTAC (E3L-linker-POI) step4->final_product

References

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and enhancing the overall solubility of the molecule. This is a critical parameter, as poor solubility can hinder formulation, reduce bioavailability, and lead to inaccurate in vitro assay results.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake.

Optimizing Ternary Complex Formation

The primary function of the linker in a PROTAC is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker are critical determinants of the geometry of this complex. An optimal linker length allows for favorable protein-protein interactions between the target and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.

Quantitative Impact of PEG Linkers on PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
ERα PEG12Effective-
PEG16More Potent-
AR Flexible (PEG)-Exhibited degradation-
Rigid (Disubstituted Phenyl)-No activity-
CRBN AlkylNine-atom alkyl chainConcentration-dependent decrease-
PEGThree PEG unitsWeak degradation-
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Proteasome->E3 Degraded Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (Solid-Phase or Solution-Phase) Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Binding Binary Binding Assays (SPR, ITC, FP) Purification->Binding Ternary Ternary Complex Formation (Co-IP, TR-FRET) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Cellular Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Degradation Permeability Cell Permeability Assays (PAMPA, Caco-2) Degradation->Permeability PKPD Pharmacokinetics & Pharmacodynamics Permeability->PKPD Efficacy In Vivo Efficacy Studies (Xenograft Models) PKPD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Solid-Phase Synthesis of a PEGylated PROTAC

This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC using a t-Boc-N-amido-PEG10-Br linker, with pomalidomide as the E3 ligase ligand.

1. Immobilization of E3 Ligase Ligand:

  • Swell aminomethylated polystyrene resin in dimethylformamide (DMF) for 30 minutes.

  • To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Shake the mixture at room temperature for 16 hours.

  • Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).

  • Dry the resin under vacuum.

2. Linker Attachment:

  • Swell the pomalidomide-functionalized resin in DMF.

  • If the immobilized ligand has an Fmoc protecting group, treat the resin with a solution of 20% piperidine in DMF to remove it.

  • To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 eq.) and a suitable base such as DIPEA (4 eq.) in DMF.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

3. POI Ligand Coupling:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.

  • Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).

  • To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Shake the mixture at room temperature for 16 hours.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

4. Cleavage and Purification:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps for quantifying target protein degradation in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides a method to detect the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

1. Cell Culture and Transfection (for overexpressed tagged proteins):

  • Culture cells (e.g., HEK293T) and transfect with plasmids encoding tagged versions of the POI (e.g., HA-tag) and E3 ligase (e.g., Flag-tag).

  • Culture cells for 48 hours post-transfection.

2. Cell Treatment and Lysis:

  • Treat the cells with the PROTAC or vehicle control for a specified time.

  • Wash the cells with ice-cold PBS and lyse with RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Incubate the cell lysates on ice for 30 minutes and sonicate.

  • Centrifuge the lysate at 4°C at 13,400 g for 10 minutes and collect the supernatant.

3. First Immunoprecipitation:

  • Prepare anti-Flag magnetic beads by washing them with TBST.

  • Incubate the cell lysate with the prepared anti-Flag beads overnight at 4°C with gentle rotation to pull down the Flag-tagged E3 ligase and its binding partners.

  • Wash the beads three times with wash buffer.

4. Elution:

  • Elute the protein complexes from the beads by incubating with an elution buffer containing 100 µg/mL Flag peptide for 3 hours at 4°C.

  • Collect the supernatant containing the eluted proteins.

5. Second Immunoprecipitation:

  • Incubate the eluted proteins with anti-HA antibodies or control IgG overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the HA-tagged POI complexes.

  • Wash the beads three times with wash buffer.

6. Western Blot Analysis:

  • Elute the proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the samples by Western blotting using antibodies against the Flag-tag (E3 ligase), HA-tag (POI), and the endogenous POI. An enhanced signal for the POI in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide to PROTAC Technology and Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology: A Paradigm Shift in Therapeutics

Proteolysis-targeting chimera (PROTAC) technology represents a revolutionary strategy in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike conventional small molecules that block the function of a protein, PROTACs are heterobifunctional molecules engineered to eliminate target proteins by hijacking the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[2][3][4]

A PROTAC molecule consists of three key components: a ligand that binds to a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the target protein into close proximity with the ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of multiple additional POI molecules. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

This approach offers several advantages over traditional inhibitors:

  • Targeting the "Undruggable": PROTACs do not require binding to a functional or active site. Any surface pocket on the target protein sufficient for binding can be exploited, opening up a vast new landscape of previously "undruggable" targets.

  • Enhanced Selectivity: Selectivity is driven not only by the warhead's affinity for the POI but also by the specific protein-protein interactions formed within the ternary complex. This dual-determinant mechanism can lead to degradation selectivity that surpasses the binding selectivity of the warhead itself.

  • Overcoming Resistance: By physically removing the target protein, PROTACs can overcome resistance mechanisms associated with target mutation or overexpression that often plague traditional inhibitors.

  • Prolonged Pharmacodynamics: The catalytic removal of proteins can lead to a durable and sustained pharmacological effect that outlasts the pharmacokinetic profile of the drug itself.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential pathway in eukaryotic cells responsible for maintaining protein homeostasis. It involves a three-enzyme cascade (E1, E2, and E3) to tag substrate proteins with ubiquitin.

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-ubiquitin complex and the specific target protein, catalyzing the transfer of ubiquitin to the target. There are over 600 predicted E3 ligases in humans, providing a vast toolbox for PROTAC development.

Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. PROTAC technology effectively hijacks this natural process to selectively destroy disease-causing proteins.

UPS_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation E1 E1 (Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Conjugating Enzyme) E1->E2 Transfers Ub Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activates E3 E3 Ligase (Substrate Receptor) E2->E3 Binds Target Target Protein E3->Target Polyubiquitinates (Ub-Ub-Ub-Ub) Target->E3 Binds Proteasome 26S Proteasome Target->Proteasome Recognized & Degraded Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Core Components and The PROTAC Catalytic Cycle

The catalytic cycle of a PROTAC begins with the formation of the crucial ternary complex.

PROTAC_Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Proximity-Induced Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The two most widely utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogues, while VHL ligands are typically derived from the peptide sequence of its endogenous substrate, HIF-1α.

The Critical Role of the Linker

The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to overall drug-like properties. Its length, composition, rigidity, and attachment points must be carefully optimized for each POI-E3 ligase pair.

4.1. Linker Composition and Physicochemical Properties

The most common linker motifs are flexible alkyl chains and polyethylene glycol (PEG) units. These are popular due to their synthetic accessibility and the ease with which their length and properties can be tuned.

  • Alkyl Chains: Generally increase lipophilicity.

  • PEG Chains: Increase polarity and can improve solubility.

  • Rigid Moieties: Elements like alkynes, triazoles, or piperazines/piperidines can be incorporated to reduce flexibility. This can pre-organize the PROTAC into a favorable conformation for binding, reducing the entropic penalty, but may be more synthetically challenging.

The linker significantly impacts the overall physicochemical properties of the PROTAC, which are often large molecules that fall "beyond the Rule of Five" (bRo5). Optimizing the linker is key to balancing degradation activity with properties like solubility, cell permeability, and metabolic stability.

4.2. Linker Length and Ternary Complex Formation

The length of the linker is paramount for enabling the formation of a stable and productive ternary complex.

  • Too Short: A short linker can cause steric clashes between the POI and the E3 ligase, preventing the ternary complex from forming.

  • Too Long: An excessively long linker may not effectively bring the two proteins into productive proximity for ubiquitination.

  • Just Right: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which greatly enhances ternary complex stability and degradation efficiency.

The optimal linker length is highly system-dependent and must be determined empirically.

Table 1: Quantitative Data for Exemplary PROTACs

This table summarizes key performance metrics for two well-characterized PROTACs: ARV-110, which targets the Androgen Receptor (AR), and MZ1, which targets BET bromodomain proteins.

PROTAC NameTarget ProteinE3 LigaseWarhead (Target Ligand)E3 LigandLinker TypeDC50DmaxTarget Binding (Kd)
ARV-110 Androgen Receptor (AR)CRBNAryloxy cyclohexane antagonistPomalidomide derivativeRigid piperidine-piperazine~1 nM>90%Not explicitly stated
MZ1 BRD4VHL(+)-JQ1VHL Ligand (VH032)3-unit PEG8-23 nM (BRD4)>90% (BRD4 at 100 nM)120 nM (BRD4 BD2)
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • Kd: The equilibrium dissociation constant, a measure of binding affinity.

Table 2: Impact of Linker Length on PROTAC Efficacy

This table, compiled from a study on p38α degradation, illustrates the critical importance of optimizing linker length.

PROTAC SeriesLinker Length (atoms)Target Cell LineDegradation Efficacy
NR-1c20BBL358Efficient Degradation
NR-3 series15-17BBL358 & T47DOptimal Degradation
Shorter Linkers< 15BBL358 & T47DPoor Degradation
(Data summarized from a study on p38α degradation as cited in reference)

Key Experimental Protocols

Evaluating the efficacy of a novel PROTAC requires a suite of biochemical and cellular assays to confirm its mechanism of action.

5.1. Protocol: Cellular Protein Degradation via Western Blot

The Western blot is the gold-standard assay for quantifying the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate adherent cells (e.g., VCaP for AR, HeLa for BRD4) in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations across all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values using non-linear regression.

Western_Blot_Workflow Start Plate Cells Treat Treat with PROTAC (Dose-Response, Time-Course) Start->Treat Lyse Lyse Cells & Quantify Protein (BCA) Treat->Lyse Prepare Prepare Samples (Denature with Heat) Lyse->Prepare SDS_PAGE SDS-PAGE (Separate Proteins by Size) Prepare->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibodies (Target + Loading Control) Block->PrimaryAb SecondaryAb Incubate with HRP-Secondary Antibody PrimaryAb->SecondaryAb Detect Detect with ECL & Image SecondaryAb->Detect Analyze Densitometry Analysis (Calculate DC50/Dmax) Detect->Analyze End Results Analyze->End

Caption: Experimental workflow for Western Blot analysis of PROTACs.

5.2. Protocol: Ternary Complex Formation via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of molecular interactions in real-time, making it ideal for characterizing ternary complex formation and cooperativity.

Methodology (Example: VHL:MZ1:BRD4 Complex):

  • Immobilization: Immobilize a biotinylated VHL E3 ligase complex onto a streptavidin (SA) sensor chip surface to a level of ~100 response units (RU).

  • Binary Interaction (PROTAC to E3):

    • Prepare serial dilutions of the PROTAC (e.g., MZ1) in running buffer (e.g., HBS-EP+ with 1-2% DMSO).

    • Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate (e.g., 50 µL/min).

    • Measure the association and dissociation phases.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine the binary KD.

  • Ternary Complex Formation:

    • Prepare a solution of the target protein (e.g., BRD4) at a near-saturating concentration.

    • Prepare serial dilutions of the PROTAC (e.g., MZ1) and mix each with the constant, high concentration of the target protein.

    • Inject these pre-formed binary complexes over the immobilized VHL surface.

    • The resulting binding signal represents the formation of the VHL:PROTAC:Target ternary complex.

    • Fit the data to determine the apparent KD of the ternary complex.

  • Cooperativity (α) Calculation: Cooperativity is the ratio of the binary binding affinity to the ternary binding affinity (α = KD_binary / KD_ternary). An α value > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the PROTAC's binding to the E3 ligase (or vice-versa).

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Affinity (KD_binary) cluster_ternary Ternary Affinity (KD_ternary) cluster_analysis Final Analysis Immobilize Immobilize E3 Ligase (e.g., VHL) on Sensor Chip Inject_PROTAC Inject PROTAC alone (Serial Dilution) Immobilize->Inject_PROTAC Inject_Complex Inject PROTAC:POI Complex Immobilize->Inject_Complex Measure_Binary Measure Association/ Dissociation Rates Inject_PROTAC->Measure_Binary Calculate_Binary Calculate Binary KD Measure_Binary->Calculate_Binary Calculate_Alpha Calculate Cooperativity (α) α = KD_binary / KD_ternary Calculate_Binary->Calculate_Alpha Premix Pre-incubate PROTAC with Target Protein (POI) Premix->Inject_Complex Measure_Ternary Measure Ternary Complex Formation Inject_Complex->Measure_Ternary Calculate_Ternary Calculate Ternary KD Measure_Ternary->Calculate_Ternary Calculate_Ternary->Calculate_Alpha

Caption: Workflow for SPR analysis of ternary complex formation.

5.3. Protocol: Cellular Target Engagement via NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to confirm that a PROTAC can enter the cell and bind its intended target.

Methodology:

  • Cell Line Engineering: Create a cell line (e.g., HEK293) that expresses the target protein fused to a NanoLuc® luciferase enzyme.

  • Assay Principle: A fluorescent tracer that also binds to the target protein is added to the cells. When the tracer binds, its proximity to the NanoLuc® enzyme results in energy transfer (BRET).

  • Competition Assay:

    • Add the NanoBRET tracer to the engineered cells.

    • Add varying concentrations of the PROTAC.

    • If the PROTAC enters the cell and engages the target, it will compete with and displace the fluorescent tracer, causing a dose-dependent decrease in the BRET signal.

  • Permeability Assessment: The assay can be run in parallel on live, intact cells and on cells that have been permeabilized with a detergent like digitonin. A significant loss of potency in intact cells compared to permeabilized cells suggests poor cell permeability.

Signaling Pathway Context: Targeting the Androgen Receptor

PROTACs like ARV-110 target the Androgen Receptor (AR), a key driver of prostate cancer. Understanding the signaling pathway provides context for the therapeutic strategy. In normal function, androgens like testosterone bind to AR, causing it to translocate to the nucleus, dimerize, and act as a transcription factor for genes that promote cell proliferation and survival. By degrading AR, PROTACs block this entire downstream signaling cascade.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binds & Induces Dissociation AR Androgen Receptor (AR) AR->AR_HSP_Complex AR_dimer AR Dimer AR->AR_dimer Translocates to Nucleus & Dimerizes HSPs HSPs HSPs->AR_HSP_Complex AR_HSP_Complex->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC_node ARV-110 (PROTAC) PROTAC_node->AR Induces Degradation

Caption: Simplified Androgen Receptor (AR) signaling pathway.

Conclusion and Future Outlook

PROTAC technology has firmly established itself as a powerful new therapeutic modality with the potential to address a wide range of diseases. The linker, once an overlooked component, is now recognized as a key driver of PROTAC performance, and its rational design is central to the development of potent, selective, and drug-like degraders. As our understanding of the structural and dynamic nature of ternary complexes grows, aided by advanced biophysical and computational methods, the ability to predict optimal linker designs will improve, accelerating the translation of this transformative technology from the bench to the clinic. The continued exploration of novel E3 ligases and the development of more sophisticated linker chemistries promise to further expand the scope and power of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of Boc-PEG25-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The Boc-PEG25-COOH is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a 25-unit PEG chain. This configuration allows for the covalent conjugation of the carboxylic acid end to a primary or secondary amine on a target molecule, such as a protein, peptide, or small molecule drug, while the Boc-protected amine remains available for subsequent deprotection and further modification.

This document provides detailed protocols for the amide coupling of Boc-PEG25-COOH to an amine-containing molecule using common coupling reagents. It also outlines methods for the purification and characterization of the resulting conjugate.

Core Principles of Amide Coupling

The formation of a stable amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[1] This is achieved using coupling reagents. The most common strategies involve the use of carbodiimides, such as EDC, often in conjunction with an additive like NHS, or phosphonium/uronium salts like HATU.[1][2][3]

Experimental Protocols

Two primary protocols are presented below, based on the choice of coupling reagent. The selection of the appropriate method may depend on the specific substrates, solubility, and desired reaction conditions.

Protocol 1: EDC/NHS Mediated Amide Coupling

This method is a widely used, two-step procedure that first activates the carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable NHS ester intermediate. This intermediate then reacts with the amine to form the amide bond.[4]

Materials:

  • Boc-PEG25-COOH

  • Amine-containing molecule (R-NH2)

  • EDC·HCl

  • NHS or sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a buffered aqueous solution)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) for organic solvents

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) for aqueous reactions

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5) for aqueous reactions

  • Quenching solution (e.g., hydroxylamine, glycine, or Tris buffer)

Procedure:

  • Preparation: Equilibrate all reagents to room temperature before use. Dissolve Boc-PEG25-COOH in the chosen anhydrous organic solvent or activation buffer. If using an organic solvent, add the amine-containing molecule at this stage.

  • Activation:

    • In Organic Solvent: Add NHS (1.2-1.5 equivalents) to the solution of Boc-PEG25-COOH. Then, add EDC·HCl (1.2-1.5 equivalents). If the amine salt is used, add a non-nucleophilic base like DIPEA (2-3 equivalents).

    • In Aqueous Buffer: Add EDC·HCl (typically 1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the buffered solution of Boc-PEG25-COOH. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling:

    • In Organic Solvent: Stir the reaction mixture at room temperature for 4-24 hours.

    • In Aqueous Buffer: Adjust the pH of the reaction mixture to 7.2-7.5 with a coupling buffer like PBS, then add the amine-containing molecule. Let the reaction proceed for 2-4 hours at room temperature.

  • Quenching: For aqueous reactions, the reaction can be quenched by adding an excess of an amine-containing solution like hydroxylamine or Tris buffer to consume any unreacted NHS esters.

  • Purification: Proceed with the purification of the crude reaction mixture.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates a highly reactive HOAt active ester. This method is often faster and can be more effective for sterically hindered amines or acids.

Materials:

  • Boc-PEG25-COOH

  • Amine-containing molecule (R-NH2)

  • HATU

  • Anhydrous, polar aprotic solvent (e.g., DMF)

  • Non-nucleophilic base (e.g., DIPEA or TEA)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-PEG25-COOH (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1-1.3 equivalents) to the mixture.

  • Initiation: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature.

  • Reaction: Monitor the reaction progress using an appropriate technique like TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product. Proceed with the purification of the crude material.

Data Presentation

The following tables summarize the typical molar ratios and reaction parameters for the described protocols. These should be optimized for each specific substrate combination.

Table 1: Reagent Stoichiometry for Amide Coupling Protocols

ReagentProtocol 1: EDC/NHS (eq.)Protocol 2: HATU (eq.)
Boc-PEG25-COOH1.01.0
Amine (R-NH2)1.0 - 1.51.0 - 1.2
Coupling ReagentEDC: 1.2 - 2.0HATU: 1.1 - 1.3
AdditiveNHS: 1.2 - 2.0N/A
BaseDIPEA: 1.5 - 3.0DIPEA: 2.0 - 3.0

Table 2: Typical Reaction Conditions

ParameterProtocol 1: EDC/NHSProtocol 2: HATU
Solvent DCM, DMF, MES/PBS BufferDMF, DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 24 hours (Organic) 2 - 4 hours (Aqueous)1 - 4 hours
Atmosphere Air or InertInert (recommended)

Purification and Characterization

Due to the nature of PEGylated molecules, purification can be challenging. A combination of techniques is often necessary to isolate the desired product from starting materials, coupling reagents, and byproducts.

Purification Methods:

  • Aqueous Work-up/Extraction: To remove water-soluble byproducts (e.g., EDC urea, salts).

  • Chromatography:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules like unreacted starting materials and reagent byproducts.

    • Ion-Exchange Chromatography (IEX): Useful for purifying charged molecules and can separate PEGylated species based on changes in surface charge.

    • Reverse-Phase HPLC (RP-HPLC): A high-resolution technique for purifying the final product to a high degree of purity.

  • Dialysis/Ultrafiltration: Can be used for large biomolecule conjugates to remove small molecule impurities.

Characterization Methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate. ESI-MS is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the conjugate and the formation of the amide bond.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the product and monitor reaction completion.

Diagrams

experimental_workflow cluster_prep Preparation cluster_coupling Amide Coupling cluster_purification Purification cluster_analysis Analysis prep Dissolve Boc-PEG25-COOH and Amine (R-NH2) in Solvent reagents Add Coupling Reagents (e.g., HATU/DIPEA or EDC/NHS) prep->reagents Step 1 reaction Stir at Room Temperature (1-24 hours) reagents->reaction Step 2 workup Aqueous Work-up / Extraction reaction->workup Step 3 chromatography Chromatography (SEC, IEX, or RP-HPLC) workup->chromatography Step 4 analysis Characterization (LC-MS, NMR, MS) chromatography->analysis Step 5 final_product Pure Boc-PEG25-NH-R analysis->final_product Final Result

Caption: General workflow for the amide coupling of Boc-PEG25-COOH.

decision_tree start Select Coupling Protocol aqueous Aqueous Reaction? start->aqueous edc_nhs Use EDC/NHS Protocol aqueous->edc_nhs Yes organic Organic Solvent aqueous->organic No hatu Use HATU Protocol hindered Sterically Hindered Substrates? organic->hindered hindered->edc_nhs No hindered->hatu Yes

Caption: Decision logic for selecting an amide coupling protocol.

References

Application Notes and Protocols for Boc-PEG25-benzyl in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted cancer therapy, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Boc-PEG25-benzyl is a high-purity, monodisperse polyethylene glycol (PEG) linker that offers significant advantages in PROTAC design and development for oncology research.

The long, flexible PEG chain of this compound enhances the solubility and cell permeability of the resulting PROTAC molecule.[1][2] This is crucial for improving pharmacokinetic properties and ensuring the PROTAC can efficiently reach its intracellular target. Furthermore, the length of the PEG linker is a critical parameter that can be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][4] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis of the PROTAC molecule, while the benzyl group can be a point of attachment or a stable terminal group.

These application notes provide an overview of the use of this compound in the synthesis of PROTACs for oncology research, along with detailed protocols for their synthesis and in vitro evaluation.

Data Presentation: Impact of PEG Linker on PROTAC Efficacy

The length and composition of the linker are critical determinants of a PROTAC's efficacy. The inclusion of PEG units in the linker can significantly impact the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides illustrative data on how varying the PEG linker length can affect the performance of a PROTAC targeting the Estrogen Receptor α (ERα).

PROTACLinker CompositionLinker Length (atoms)ERα Binding Affinity (IC50, nM)Cell Viability (IC50, MCF7 cells, nM)ERα Degradation (Dmax, %)
PROTAC 1 Alkyl12~50>1000<20
PROTAC 2 Alkyl-PEG215~5550055
PROTAC 3 Alkyl-PEG421~6025070
PROTAC 4 Alkyl-PEG833~6540060

Data is illustrative and compiled from trends observed in the literature.[5] Actual values are dependent on the specific target, ligands, and cell line used.

This data illustrates that a PROTAC with a 16-atom linker (similar in length to an Alkyl-PEG4 linker) can be superior for ERα degradation. Both shorter and longer linkers may be less effective, highlighting the importance of linker optimization in PROTAC design.

Signaling Pathway: PROTAC-Mediated Androgen Receptor Degradation

A key application of PROTAC technology in oncology is the targeted degradation of the Androgen Receptor (AR), a driver of prostate cancer. A PROTAC utilizing a linker like this compound can be designed to bind to both the AR and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL), leading to the ubiquitination and subsequent proteasomal degradation of the AR.

PROTAC_AR_Degradation cluster_cell Cancer Cell PROTAC AR-targeting PROTAC (with this compound linker) AR Androgen Receptor (AR) PROTAC->AR binds VHL VHL E3 Ligase PROTAC->VHL recruits Ternary_Complex AR-PROTAC-VHL Ternary Complex AR->Ternary_Complex AR_Signaling AR Signaling & Tumor Growth VHL->Ternary_Complex Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome degradation Ub_AR->AR_Signaling inhibition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: PROTAC-mediated degradation of the Androgen Receptor (AR).

Experimental Workflow: PROTAC Development and Evaluation

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous in vitro and in vivo evaluation.

PROTAC_Development_Workflow Design 1. PROTAC Design (Target, E3 Ligase, Linker Selection) Synthesis 2. Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro 4. In Vitro Evaluation Purification->InVitro Degradation Protein Degradation Assay (Western Blot, DC50, Dmax) InVitro->Degradation Viability Cell Viability Assay (MTS/CTG, IC50) InVitro->Viability Ternary Ternary Complex Formation (SPR, ITC) InVitro->Ternary OffTarget Off-Target Analysis (Proteomics) InVitro->OffTarget InVivo 5. In Vivo Evaluation (Xenograft Models) InVitro->InVivo Optimization Optimization InVitro->Optimization PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PKPD Efficacy Anti-tumor Efficacy InVivo->Efficacy Toxicity Toxicity Studies InVivo->Toxicity InVivo->Optimization Optimization->Design Iterative Refinement

References

Application Notes and Protocols for Boc-PEG25-benzyl in the Development of Novel Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. The Boc-PEG25-benzyl linker represents a sophisticated linker technology designed to optimize ADC performance. This heterobifunctional linker incorporates a long-chain polyethylene glycol (PEG) spacer, a Boc-protected amine for potential orthogonal conjugation strategies, and a benzyl group that can be part of a self-immolative system for efficient payload release.

The 25-unit PEG chain imparts significant hydrophilicity to the linker, which can help to overcome the aggregation issues often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic profile of the ADC.[][2][3][4] The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection of an amine, offering flexibility in multi-step conjugation schemes. The benzyl component is integral to many self-immolative spacers, such as the widely used p-aminobenzyl carbamate (PABC) system, which ensures the release of an unmodified, fully active payload within the target cell.[5]

These application notes provide an overview of the utility of a this compound type linker in ADC development, including its impact on key ADC parameters, detailed experimental protocols for conjugation and characterization, and visual workflows to guide the researcher.

Data Presentation

The inclusion of a long-chain PEG spacer, such as PEG25, in an ADC linker has a profound impact on its physicochemical and biological properties. The following tables summarize the expected quantitative effects based on studies of ADCs with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
PEG Linker Length Plasma Half-Life (t½) Clearance (mL/h/kg)
No PEG~25 h~0.35
PEG8~40 h~0.20
PEG12~50 h~0.15
PEG24 (comparable to PEG25) ~50 h ~0.15
Note: Data is synthesized from preclinical studies and illustrates a general trend. Actual values are dependent on the specific antibody, payload, and experimental model.
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
PEG Linker Length In Vitro Cytotoxicity (IC50) In Vivo Efficacy (Tumor Growth Inhibition) Therapeutic Window
No PEGLower (more potent)ModerateNarrower
PEG10KHigher (less potent)ImprovedWider
PEG12Slightly HigherSignificantly ImprovedWider
PEG24 (comparable to PEG25) Slightly Higher Significantly Improved Wider
Note: A slight decrease in in vitro potency with longer PEG chains can be offset by improved pharmacokinetics, leading to enhanced in vivo efficacy and a wider therapeutic window.

Experimental Protocols

The following protocols provide a detailed methodology for the development of an ADC using a this compound linker. These protocols are representative and may require optimization for specific antibodies and payloads.

Protocol 1: Preparation of the Drug-Linker Moiety

This protocol assumes the use of a Boc-PEG25-linker with a maleimide group for attachment to the antibody and a self-immolative p-aminobenzyl carbamate (PABC) spacer linked to the payload (e.g., Monomethyl Auristatin E - MMAE).

  • Materials:

    • Boc-NH-PEG25-Maleimide

    • p-aminobenzyl alcohol

    • Triphosgene or corresponding chloroformate

    • Cytotoxic payload with a free amine (e.g., MMAE)

    • Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

    • Diisopropylethylamine (DIPEA)

    • Purification system (e.g., HPLC)

  • Procedure:

    • Activation of p-aminobenzyl alcohol: React p-aminobenzyl alcohol with triphosgene in an anhydrous solvent to form the corresponding chloroformate.

    • Payload conjugation to PABC: React the activated PABC with the amine-containing payload (e.g., MMAE) in the presence of a non-nucleophilic base like DIPEA to form the PABC-payload.

    • Linker attachment: Couple the Boc-NH-PEG25-Maleimide to the phenolic hydroxyl group of the PABC-payload. This step may require activation of a carboxylic acid on the PEG linker if the commercial linker does not have a reactive group for this coupling. Alternatively, and more commonly, the PABC-payload is attached to a linker that already contains the maleimide group.

    • Purification: Purify the final Boc-PEG25-PABC-Payload linker-drug conjugate using reverse-phase HPLC.

    • Characterization: Confirm the structure and purity of the drug-linker by mass spectrometry and NMR.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the prepared drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

    • Purified Drug-Linker from Protocol 1

    • Quenching reagent: N-acetylcysteine

    • Purification system: Size-Exclusion Chromatography (SEC)

  • Procedure:

    • Antibody Reduction:

      • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.

      • Add a 2-3 molar excess of TCEP to the antibody solution.

      • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Drug-Linker Conjugation:

      • Dissolve the purified drug-linker in an organic co-solvent like DMSO.

      • Add the drug-linker solution to the reduced antibody solution at a molar excess of 1.5-2 fold per generated thiol group.

      • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • Quenching:

      • Add a 5-fold molar excess of N-acetylcysteine over the drug-linker to quench any unreacted maleimide groups.

      • Incubate for 20 minutes at room temperature.

    • Purification:

      • Purify the ADC from unreacted drug-linker and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a formulation buffer (e.g., PBS).

    • Sterile Filtration:

      • Sterilize the final ADC solution by passing it through a 0.22 µm filter.

Protocol 3: ADC Characterization

This protocol outlines the key analytical methods to characterize the purified ADC.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Method: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Procedure: Analyze the ADC sample on a suitable HIC or RP-HPLC column. The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR. Mass spectrometry can also be used to determine the DAR.

  • Analysis of Aggregates and Fragments:

    • Method: Size-Exclusion Chromatography (SEC-HPLC).

    • Procedure: Inject the ADC sample onto an SEC column to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

  • In Vitro Cytotoxicity Assay:

    • Method: Cell viability assay (e.g., MTT, CellTiter-Glo).

    • Procedure:

      • Plate target antigen-expressing cancer cells and control cells (antigen-negative).

      • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

      • Incubate for 72-96 hours.

      • Measure cell viability and calculate the IC50 value for each compound.

  • In Vivo Efficacy Study:

    • Method: Xenograft tumor model in immunocompromised mice.

    • Procedure:

      • Implant tumor cells subcutaneously into mice.

      • Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, unconjugated antibody, ADC).

      • Administer the treatments intravenously at a predetermined dose and schedule.

      • Monitor tumor volume and body weight over time.

Mandatory Visualization

ADC_Development_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization Boc_PEG_Linker Boc-PEG25-Maleimide PABC_Payload PABC-Payload (e.g., PABC-MMAE) Boc_PEG_Linker->PABC_Payload Coupling Drug_Linker Purified Drug-Linker PABC_Payload->Drug_Linker Purification (HPLC) Crude_ADC Crude ADC Drug_Linker->Crude_ADC Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Reduction (TCEP) Reduced_Ab->Crude_ADC Conjugation Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC) DAR DAR Analysis (HIC/RP-HPLC) Purified_ADC->DAR Purity Purity & Aggregation (SEC) Purified_ADC->Purity In_Vitro In Vitro Cytotoxicity Purified_ADC->In_Vitro In_Vivo In Vivo Efficacy Purified_ADC->In_Vivo

Caption: Workflow for the development of an ADC using a this compound type linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation & Linker Cleavage Free_Payload Free Payload (e.g., MMAE) Payload_Release->Free_Payload Apoptosis Apoptosis Free_Payload->Apoptosis Microtubule Disruption

References

Application Notes and Protocols for Covalent PROTAC Synthesis using Boc-PEG25-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Covalent PROTACs with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[3]

Covalent PROTACs are a subclass of PROTACs that form a covalent bond with their target protein, typically with a reactive electrophilic warhead that targets a specific amino acid residue, such as cysteine, on the POI.[2] This covalent engagement can offer advantages in potency and duration of action. The linker component is critical for the efficacy of a PROTAC, as its length, flexibility, and composition influence the geometry and stability of the ternary complex.[4] Long-chain polyethylene glycol (PEG) linkers, such as Boc-PEG25-benzyl, are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide spatial separation between the two ligands, which can be crucial for optimal ternary complex formation.

This compound is a high-purity, monodisperse PEG linker featuring a Boc-protected amine and a benzyl-protected terminal group. This structure allows for a modular and controlled synthesis strategy. The Boc group can be deprotected to reveal a primary amine for coupling to an E3 ligase ligand, while the benzyl group can be removed to allow for subsequent reactions, or the entire this compound moiety can be incorporated into a larger synthetic scheme.

Mechanism of Action: Covalent PROTAC-Mediated Protein Degradation

The primary mechanism of a covalent PROTAC involves hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) through a covalent interaction and an E3 ubiquitin ligase via its specific ligand. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the covalent PROTAC remains bound to the degraded protein fragments.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC Covalent PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds E3 Ligase POI Protein of Interest (POI) (e.g., BTK) POI->Ternary_Complex Covalently Binds POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited by PROTAC Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer (from E2 enzyme) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

General mechanism of covalent PROTAC-mediated protein degradation.

Experimental Protocols

The following is a representative, modular protocol for the synthesis of a covalent PROTAC targeting Bruton's Tyrosine Kinase (BTK). This protocol is adapted from established methods for synthesizing covalent inhibitors and PROTACs and can be modified for different targets and E3 ligase ligands. This example utilizes a Boc-PEG-linker, conceptually similar to this compound, for coupling a covalent BTK warhead (based on ibrutinib) to the E3 ligase ligand, pomalidomide.

Workflow for Covalent PROTAC Synthesis

Synthesis_Workflow cluster_0 Synthesis of Building Blocks cluster_1 PROTAC Assembly cluster_2 Final Product Warhead Covalent Warhead Synthesis (e.g., Ibrutinib analogue) Step1 Step 1: Couple Warhead to Boc-PEG25-linker Warhead->Step1 E3_Ligand E3 Ligase Ligand (Pomalidomide) Step3 Step 3: Couple E3 Ligase Ligand E3_Ligand->Step3 Linker Boc-PEG25-amine Linker->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step2->Step3 Final_PROTAC Final Covalent PROTAC Step3->Final_PROTAC Purification Purification & Analysis (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Modular workflow for the synthesis of a covalent PROTAC.
Step 1: Amide Coupling of Covalent Warhead to Boc-PEG25-amine

This step involves the formation of an amide bond between a carboxylic acid-functionalized covalent warhead and the amine group of a Boc-protected PEG linker.

  • Reagents and Materials:

    • Covalent warhead with a terminal carboxylic acid (1.0 eq)

    • Boc-NH-PEG25-amine (or similar Boc-protected amine linker) (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Protocol:

    • Dissolve the carboxylic acid-functionalized covalent warhead in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of Boc-NH-PEG25-amine in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected Warhead-PEG conjugate.

Step 2: Boc Deprotection

This step removes the Boc protecting group to expose a terminal amine for subsequent coupling to the E3 ligase ligand.

  • Reagents and Materials:

    • Boc-protected Warhead-PEG conjugate (1.0 eq)

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

    • Standard glassware for organic synthesis

  • Protocol:

    • Dissolve the Boc-protected Warhead-PEG conjugate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Step 3: Coupling of Amine-functionalized Warhead-Linker to E3 Ligase Ligand

This final step forms the complete covalent PROTAC molecule via an amide bond with the E3 ligase ligand.

  • Reagents and Materials:

    • Pomalidomide (or other carboxylic acid-functionalized E3 ligase ligand) (1.0 eq)

    • Amine-functionalized Warhead-Linker (TFA salt from Step 2) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Protocol:

    • To a solution of pomalidomide in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine-functionalized Warhead-Linker (TFA salt) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final covalent PROTAC molecule.

    • Characterize the final product by LC-MS, HPLC, and NMR to confirm its identity and purity.

Quantitative Data Presentation

The efficacy of newly synthesized PROTACs is typically evaluated by measuring the degradation of the target protein in a relevant cell line. Key parameters include the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). The following table presents representative data for covalent BTK PROTACs with varying linkers, demonstrating the impact of linker length and composition on degradation efficiency.

Compound IDCovalent WarheadLinker CompositionDC50 (nM)Dmax (%)Cell Line
NC-1 Non-covalentPEG62.297Mino
IR-1 Irreversible (Acrylamide)PEG6<10~90Mino
IR-2 Irreversible (Acrylamide)PEG6 (modified)<10~90Mino
RC-1 Reversible (Cyanoacrylamide)PEG6~50>85Mino
RC-3 Reversible (Cyanoacrylamide)PEG6 (dimethylated)<10~90Mino

Data adapted from Gabizon, R. et al. J. Am. Chem. Soc. 2020, 142, 23, 10329–10334.

Signaling Pathway: BTK in B-Cell Receptor Signaling

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies. A covalent PROTAC targeting BTK can effectively degrade the kinase, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_MAPK->Proliferation PROTAC Covalent BTK PROTAC PROTAC->BTK Covalent Binding & Recruitment of E3 Ligase

BTK signaling pathway and the intervention by a covalent PROTAC.

Conclusion

The use of this compound and similar long-chain PEG linkers provides a versatile and efficient platform for the synthesis of covalent PROTACs. The modular nature of the synthesis allows for the systematic optimization of linker length and composition to achieve potent and selective degradation of target proteins. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the design and execution of experiments for the development of novel covalent PROTAC-based therapeutics.

References

Application Notes and Protocols for Click Chemistry with Boc-PEG25-benzyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-PEG25-benzyl derivatives in click chemistry for advanced applications in bioconjugation and drug development. The focus is on the synthesis and application of these long-chain polyethylene glycol (PEG) linkers in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound Derivatives in Click Chemistry

This compound derivatives are heterobifunctional linkers that play a crucial role in modern drug design. The key features of this linker are:

  • Boc (tert-butyloxycarbonyl) Protecting Group: This acid-labile protecting group allows for the sequential and controlled conjugation of different molecular entities. It can be selectively removed under mild acidic conditions to reveal a primary amine, which can then be coupled to a desired molecule.

  • PEG25 Spacer: The long polyethylene glycol chain, consisting of 25 ethylene glycol units, imparts several advantageous properties to the final conjugate. These include increased hydrophilicity, which can improve solubility and reduce aggregation, and enhanced pharmacokinetic properties. The length of the PEG linker is a critical parameter for optimizing the spatial orientation between the two conjugated molecules, which is essential for the biological activity of constructs like PROTACs.

  • Benzyl Group: The benzyl group can serve as a stable protecting group for a terminal functional group or as a hydrophobic handle.

  • Click Chemistry Functionality: These derivatives are designed to incorporate a reactive handle, either an azide or a terminal alkyne, enabling their participation in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This reaction forms a stable triazole linkage, connecting the PEG linker to another molecule of interest.

The modular nature of these linkers, combined with the efficiency of click chemistry, makes them invaluable tools for the rapid and systematic development of complex biomolecules.

Core Applications

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound derivatives are well-suited for PROTAC synthesis due to the long PEG chain which can span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker's properties significantly influence the ADC's stability, pharmacokinetics, and efficacy. The hydrophilicity imparted by the PEG25 chain can help to overcome the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall developability of the ADC.

Experimental Protocols

The following protocols provide detailed methodologies for key steps involving this compound derivatives in the synthesis of bioconjugates.

Protocol 1: Boc Deprotection of this compound Derivatives

This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution. A typical concentration of TFA is 20-50% (v/v) in DCM.[1]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will be more polar than the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For applications requiring the free amine, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine-PEG25-benzyl derivative.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between a this compound-azide derivative and an alkyne-functionalized molecule.

Materials:

  • This compound-azide (1.0 equivalent)

  • Alkyne-functionalized molecule (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)[1]

  • Sodium ascorbate (0.2 equivalents)[1]

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)[1]

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the this compound-azide and the alkyne-functionalized molecule in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if necessary, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography or preparative HPLC.

Quantitative Data

The efficiency of the click chemistry reaction and the overall yield of the final bioconjugate are critical parameters. The following tables provide representative data for key steps in the synthesis of PROTACs and ADCs using PEG linkers. Note that specific yields will vary depending on the exact substrates and reaction conditions.

Table 1: Representative Yields for Boc Deprotection of PEGylated Amines

Protecting GroupReagentSolventReaction Time (h)Typical Yield (%)
Boc20-50% TFADCM1 - 3>95%
Boc4M HClDioxane1 - 4>95%

Table 2: Representative Yields for CuAAC Reactions with PEG Linkers

ReactantsCatalyst SystemSolventReaction Time (h)Typical Yield (%)
PEG-Azide + Terminal AlkyneCuSO₄ / Sodium AscorbatetBuOH/H₂O12 - 2470 - 95%
PEG-Alkyne + Organic AzideCuSO₄ / Sodium AscorbateDMF12 - 2475 - 98%

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Step 1: Boc Deprotection (if needed) cluster_2 Step 2: Amide Coupling cluster_3 Step 3: Click Chemistry POI_Ligand Protein of Interest (POI) Ligand-Alkyne Click_Reaction CuAAC Click Reaction (CuSO4/NaAsc) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (with -COOH or -NH2) Amide_Coupling Amide Bond Formation (HATU/DIPEA) E3_Ligand->Amide_Coupling PEG_Linker This compound-Azide Boc_Deprotection Boc Deprotection (TFA/DCM) PEG_Linker->Boc_Deprotection Amine_Linker H2N-PEG25-benzyl-Azide Boc_Deprotection->Amine_Linker Amine_Linker->Amide_Coupling E3_Linker_Intermediate E3 Ligand-PEG25-benzyl-Azide Amide_Coupling->E3_Linker_Intermediate E3_Linker_Intermediate->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound-azide linker.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Adds Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody PEG_Linker This compound Derivative Antibody->PEG_Linker Conjugation Site Payload Cytotoxic Payload PEG_Linker->Payload Click Chemistry

References

Application Notes and Protocols for Boc-PEG25-benzyl Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of Boc-PEG25-benzyl, a heterobifunctional PEG-based PROTAC linker. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility in common organic solvents. Additionally, a detailed protocol for determining experimental solubility is provided.

Introduction to this compound

This compound is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation[1]. The linker connecting the two ligands, in this case, a Boc-protected polyethylene glycol (PEG) chain with a benzyl terminus, is crucial for the PROTAC's efficacy, influencing its solubility, cell permeability, and ternary complex formation. The solubility of the linker itself is a critical parameter during synthesis, purification, and formulation.

The molecular structure of this compound dictates its solubility profile. Key structural features include:

  • tert-Butyloxycarbonyl (Boc) Group: A bulky, nonpolar protecting group that enhances solubility in lipophilic organic solvents[3].

  • PEG25 Linker: A 25-unit polyethylene glycol chain, which is highly flexible and hydrophilic, contributing significantly to solubility in a broad range of polar organic solvents and aqueous solutions[3].

  • Benzyl Group: An aromatic group that contributes to the molecule's overall lipophilicity.

Predicted Solubility of this compound

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)HighThe polar nature of DMSO and the hydrophilic PEG chain favor strong interactions. Structurally similar Boc-PEG amides show high solubility in DMSO.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the PEG chain effectively. Boc-N-amido-PEG8-acid is soluble in DMF.
Acetonitrile (ACN)Moderate to HighWhile less polar than DMSO and DMF, acetonitrile is expected to be a good solvent for this compound.
Chlorinated Dichloromethane (DCM)HighThe Boc and benzyl groups contribute to solubility in chlorinated solvents. Boc-N-amido-PEG8-acid is soluble in DCM.
ChloroformHighSimilar to DCM, chloroform is a good solvent for molecules with both polar and nonpolar characteristics.
Alcohols Methanol, EthanolHighThe hydroxyl groups of alcohols can form hydrogen bonds with the ether oxygens of the PEG chain, promoting solubility.
Ethers Diethyl etherLow to ModerateThe nonpolar nature of diethyl ether may limit the solubility of the highly polar PEG chain.
Hydrocarbons Hexanes, HeptaneLowThese nonpolar solvents are unlikely to effectively solvate the polar PEG chain.
Aqueous WaterModerateThe hydrophilic PEG spacer increases solubility in aqueous media. The Boc and benzyl groups may limit high solubility.

Experimental Protocol: Determination of this compound Solubility

For precise applications, it is highly recommended that researchers determine the solubility of this compound experimentally. The following is a general protocol based on the widely accepted "shake-flask" method.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials.

    • Add a known volume (e.g., 1 mL) of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B to vial C Vortex vigorously B->C D Incubate with shaking (24-48h at constant T) C->D E Centrifuge/Settle D->E F Filter supernatant (0.22 µm filter) E->F H Analyze by HPLC F->H G Prepare standards G->H I Calculate solubility H->I

Caption: Workflow for experimental solubility determination.

Conclusion

While direct, quantitative solubility data for this compound is not extensively published, a strong predictive understanding can be derived from its constituent chemical moieties and data from analogous structures. It is anticipated to have high solubility in polar aprotic and chlorinated organic solvents, and moderate solubility in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for determination. This information is critical for researchers in drug development for efficient handling, reaction optimization, and formulation of PROTACs and other advanced therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-PEG25-benzyl Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for Boc-PEG25-benzyl conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield unexpectedly low?

A1: Low conjugation efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.

  • Reagent Quality: The Boc-PEG-benzyl reagent, particularly if it has an activated ester like an NHS ester, is sensitive to moisture. Improper storage or handling can lead to hydrolysis, reducing its reactivity. Always store reagents under the recommended desiccated conditions (typically -20°C) and allow them to warm to room temperature before opening to prevent condensation.[1][2][3]

  • Reaction Conditions:

    • pH: For conjugations targeting primary amines (e.g., lysine residues), the pH should be maintained in the range of 7-9.[4][5] Below this range, the amine is protonated and not sufficiently nucleophilic. Above this range, hydrolysis of the activated ester is accelerated.

    • Stoichiometry: A molar excess of the PEG reagent is often required to drive the reaction to completion. A starting point of 5- to 20-fold molar excess of the PEG linker over the target functional group is recommended.

    • Solvent: If the PEG reagent has poor solubility in your aqueous buffer, it can precipitate, effectively lowering its concentration. Consider preparing a concentrated stock solution in a dry, water-miscible organic solvent like DMSO or DMF and adding it dropwise to the reaction mixture.

  • Substrate Issues:

    • Steric Hindrance: The target functional group on your molecule might be sterically hindered or buried within its 3D structure, making it inaccessible. Mild denaturation might be necessary to expose the site, but this should be approached with caution as it can affect protein function.

    • Incorrect Buffer Composition: Ensure your buffer does not contain competing nucleophiles, such as Tris buffer or free primary amines, which will react with your PEG reagent.

Q2: My analysis (e.g., HPLC, SDS-PAGE) shows multiple product peaks. What are they?

A2: The presence of multiple products indicates a heterogeneous reaction mixture. This is a typical outcome of PEGylation and requires effective purification strategies.

  • Unreacted Starting Materials: Peaks corresponding to your unreacted protein/molecule and the excess PEG reagent are common.

  • PEGylated Species (PEGamers): If your molecule has multiple potential conjugation sites, you will likely form a mixture of species with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated products).

  • Positional Isomers: Even with the same number of PEG chains attached, conjugation can occur at different sites on the molecule, resulting in isomers with slightly different properties.

  • Hydrolyzed Reagent: The peak for unreacted PEG may also contain PEG that has been hydrolyzed and is no longer reactive.

Q3: How can I effectively purify my this compound conjugate?

A3: Purification is critical for isolating the desired PEGylated product from the complex reaction mixture. The choice of method depends on the physicochemical differences between the desired product and the impurities.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods and is highly effective at removing unreacted low-molecular-weight species like excess PEG reagent and reaction byproducts. It can also separate the native protein from the larger PEGylated conjugates.

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This property can be exploited to separate species with different degrees of PEGylation (PEGamers) and, in some analytical cases, positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can serve as a valuable polishing step, often used after IEX chromatography.

  • Reversed-Phase HPLC (RP-HPLC): This high-resolution technique is effective for purifying PEGylated peptides and small proteins, and it can often separate positional isomers on an analytical scale.

Q4: What is the purpose of the Boc and benzyl groups in my reagent?

A4: The Boc and benzyl groups are protecting groups that allow for multi-step, site-specific conjugation strategies.

  • Boc (tert-Butyloxycarbonyl) Group: This group protects a primary or secondary amine on one end of the PEG linker. It is stable under many reaction conditions but can be easily and cleanly removed using a strong acid like Trifluoroacetic Acid (TFA) to reveal the free amine for a subsequent reaction step.

  • Benzyl Group: The benzyl group typically protects a carboxylic acid as a benzyl ester. This ester is stable to the acidic conditions used to remove the Boc group but can be cleaved under different conditions, such as catalytic hydrogenolysis. This orthogonal protection strategy allows for selective deprotection and reaction at either end of the PEG linker.

Q5: My Boc deprotection step is incomplete or generating side products. What should I do?

A5: Incomplete Boc deprotection is often due to insufficient acid strength, concentration, or reaction time.

  • Increase Acid Strength: Ensure you are using a sufficiently strong acid. Trifluoroacetic acid (TFA) is standard, often used at concentrations of 20-50% in a solvent like dichloromethane (DCM). If this is ineffective, a stronger system like 4M HCl in dioxane may be considered.

  • Optimize Reaction Time: Monitor the reaction by LC-MS or TLC to ensure it goes to completion. Steric hindrance from the PEG chain can slow the reaction, requiring longer incubation times.

  • Use Scavengers: During deprotection, the tert-butyl cation that is released can react with sensitive functional groups on your molecule (e.g., tryptophan, methionine). Adding a "scavenger" like triisopropylsilane (TIS) to the reaction mixture can trap this cation and prevent side reactions.

Experimental Protocols & Data

Table 1: General Reaction Parameters for Amine-Reactive this compound-NHS Ester Conjugation
ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal for reaction with primary amines. Lower pH reduces amine nucleophilicity; higher pH increases hydrolysis of the NHS ester.
Molar Ratio 5:1 to 20:1 (PEG:Molecule)Excess PEG reagent drives the reaction. The optimal ratio must be determined empirically.
Temperature 4°C to 25°C (Room Temp)Reactions are typically run at room temperature or refrigerated to minimize hydrolysis and side reactions.
Reaction Time 1 - 4 hoursMonitor progress by HPLC or SDS-PAGE to determine the optimal time.
Buffer Phosphate Buffered Saline (PBS) or Bicarbonate BufferAvoid buffers containing primary amines (e.g., Tris).
Solvent for Stock Anhydrous DMSO or DMFUse a dry organic solvent to dissolve the PEG reagent before adding it to the aqueous reaction buffer.
Protocol 1: General Procedure for Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Allow the vial of this compound-NHS ester to warm to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO.

  • Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the PEG stock solution dropwise.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS ester.

  • Purification: Purify the conjugate from excess PEG and unreacted protein using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC).

  • Analysis: Analyze the purified fractions using SDS-PAGE, UV-Vis spectroscopy, and LC-MS to confirm conjugation and assess purity.

Protocol 2: General Procedure for Boc-Group Deprotection
  • Preparation: Lyophilize the purified Boc-protected conjugate to ensure it is free of water.

  • Reaction Setup: Under an inert atmosphere, dissolve the conjugate in dry dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Track the reaction's progress by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).

  • Workup: Once complete, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation). The resulting deprotected product, often a TFA salt, can be used directly or purified further.

Visual Guides

G start Low Conjugation Yield or Multiple Products reagent Check Reagent Quality start->reagent Potential Cause conditions Optimize Reaction Conditions start->conditions Potential Cause purification Refine Purification Strategy start->purification Potential Cause sub1 Stored improperly? (Moisture exposure) reagent->sub1 sub2 Confirm pH (7-9) Check Buffer (Amine-free) conditions->sub2 sub3 Increase Molar Excess of PEG Reagent conditions->sub3 sub4 Use SEC to remove unreacted PEG purification->sub4 sub5 Use IEX or HIC to separate PEGamers purification->sub5 sol1 Solution: Use fresh reagent, store under desiccant at -20°C. sub1->sol1 sol2 Solution: Adjust pH and use non-nucleophilic buffer. sub2->sol2 sol3 Solution: Titrate molar ratio to improve efficiency. sub3->sol3 sol4 Outcome: Pure conjugate isolated. sub4->sol4 sub5->sol4 sol1->conditions sol2->conditions sol3->conditions

Caption: Troubleshooting workflow for Boc-PEG conjugation.

ReactionPathway cluster_conjugation Step 1: Conjugation (pH 7-9) cluster_deprotection Step 2: Boc Deprotection (Acidic) Protein Protein-NH₂ (Target Molecule) Conjugate Boc-NH-PEG₂₅-CO-NH-Protein (Boc-Protected Conjugate) Protein->Conjugate + (Nucleophilic Attack) PEG_Reagent Boc-NH-PEG₂₅-CO-NHS (Activated PEG Reagent) PEG_Reagent->Conjugate NHS_byproduct NHS (Byproduct) PEG_Reagent->NHS_byproduct releases Deprotected_Conjugate H₂N-PEG₂₅-CO-NH-Protein (Deprotected Conjugate) Conjugate->Deprotected_Conjugate Acid + TFA / DCM Boc_cleaved + CO₂ + Isobutylene

Caption: General reaction pathway for conjugation and deprotection.

References

Technical Support Center: Boc-PEG25-benzyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Boc-PEG25-benzyl coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low yield in this compound esterification?

Low yields in the coupling of Boc-PEG25-acid with benzyl alcohol are often attributed to a combination of factors inherent to PEGylated molecules and the specifics of the esterification reaction. Key contributors include:

  • Steric Hindrance: The bulky Polyethylene Glycol (PEG) chain can physically obstruct the carboxylic acid group, making it difficult for the coupling reagents and benzyl alcohol to access the reaction site efficiently.[1][2] The length of the PEG chain plays a significant role; longer chains can create a more pronounced steric shield.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, solvent, and the molar ratio of reactants and coupling agents are critical. Incomplete reactions are a frequent cause of low yields.

  • Water Content: The presence of moisture can lead to the hydrolysis of activated intermediates (e.g., O-acylisourea intermediate in carbodiimide chemistry), regenerating the starting carboxylic acid and reducing the overall yield. Therefore, using anhydrous solvents and reagents is crucial.

  • Side Reactions: In carbodiimide-based couplings (e.g., using EDC or DCC), the reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the desired reaction pathway.[3]

  • Impurity of Starting Materials: The purity of Boc-PEG25-acid, benzyl alcohol, and coupling reagents is paramount. Impurities can interfere with the reaction and complicate the purification process.

  • Difficulties in Purification: PEGylated compounds can be challenging to purify due to their tendency to be soluble in a wide range of solvents and their potential to streak on silica gel chromatography. This can lead to product loss during the isolation phase.

Q2: Which coupling reagents are recommended for the this compound esterification?

The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates like Boc-PEG25-acid. While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-(Dimethylamino)pyridine (DMAP) is a common choice, other reagents may offer advantages.

  • EDC/DMAP: This is a widely used combination for esterification.[4] EDC activates the carboxylic acid, and DMAP acts as a catalyst to facilitate the nucleophilic attack of benzyl alcohol. The urea byproduct of EDC is water-soluble, which simplifies its removal during aqueous workup.[5]

  • DCC/DMAP: Dicyclohexylcarbodiimide (DCC) is another effective carbodiimide coupling agent. However, its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can complicate purification.

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that is often faster and results in less epimerization compared to carbodiimides. It is particularly useful for sterically hindered couplings.

  • DIC/DMAP: Diisopropylcarbodiimide (DIC) is an alternative to DCC and EDC. Its urea byproduct is more soluble in organic solvents than DCU, making it easier to remove.

Q3: How can I minimize steric hindrance effects?

While steric hindrance from the PEG chain cannot be eliminated, its impact can be mitigated through several strategies:

  • Optimization of Reaction Conditions: Increasing the reaction time and/or temperature can help overcome the activation energy barrier imposed by steric hindrance.

  • Use of Excess Reagents: Employing a molar excess of benzyl alcohol and the coupling reagents can help drive the reaction to completion.

  • Choice of a More Powerful Coupling Reagent: Reagents like HATU are known to be more effective for coupling sterically hindered amino acids and may also be beneficial in this context.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound coupling experiments.

Problem: Low or No Product Formation
Possible Cause Recommended Action
Inactive Coupling Reagents (e.g., EDC, HATU) Use fresh, high-quality coupling reagents. EDC is particularly sensitive to moisture and should be stored in a desiccator.
Presence of Water Ensure all solvents (e.g., Dichloromethane, DMF) and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Molar Ratios Optimize the molar ratios of the reactants. A common starting point is a slight excess of benzyl alcohol and the coupling reagents relative to the Boc-PEG25-acid.
Insufficient Reaction Time or Temperature Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature.
Incorrect pH (if applicable) For some coupling reactions, pH can be a critical factor. Ensure the reaction conditions are optimal for the chosen coupling chemistry.
Problem: Presence of Significant Side Products
Possible Cause Recommended Action
N-acylurea Formation (with EDC/DCC) Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be used to form a more stable active ester intermediate, which is less prone to rearrangement to N-acylurea.
Decomposition of Reagents or Products If your starting materials or product are sensitive to the reaction conditions, consider using a milder coupling reagent or lowering the reaction temperature.
Problem: Difficulty in Product Purification
Possible Cause Recommended Action
Co-elution of Product and Starting Materials Optimize your chromatography conditions. For PEGylated molecules, reverse-phase chromatography is often more effective than normal-phase silica gel chromatography.
Removal of Urea Byproducts (DCC/DIC) If using DCC, the insoluble DCU can often be removed by filtration. For DIC, where the byproduct is more soluble, careful chromatography is required. Using EDC simplifies this issue as the byproduct is water-soluble.
Product is an Oil or Difficult to Handle PEGylated products are often viscous oils. Purification by precipitation in a non-polar solvent like diethyl ether or pentane can sometimes be effective.

Experimental Protocols

Protocol 1: General Procedure for this compound Esterification using EDC/DMAP

This protocol provides a general starting point for the esterification reaction. Optimization of the molar ratios, reaction time, and temperature may be necessary.

Materials:

  • Boc-PEG25-acid

  • Benzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve Boc-PEG25-acid (1.0 eq) in anhydrous DCM.

  • Add benzyl alcohol (1.2-1.5 eq) and DMAP (0.1-0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or reverse-phase).

Protocol 2: Alternative Esterification using HATU

Materials:

  • Boc-PEG25-acid

  • Benzyl alcohol

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Dissolve Boc-PEG25-acid (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Esterification

Coupling ReagentAdditive(s)Typical SolventKey AdvantagesKey Disadvantages
EDC DMAP, HOBt, or NHSDCM, DMFWater-soluble byproduct, mild conditions.Can form N-acylurea byproduct.
DCC DMAPDCM, DMFHigh yielding, well-established.Insoluble urea byproduct complicates purification.
HATU DIPEA or other non-nucleophilic basesDMF, DCMHigh efficiency for sterically hindered couplings, fast reaction times, low racemization.More expensive than carbodiimides.
DIC DMAPDCM, DMFByproduct is more soluble than DCU, simplifying purification.Can still be challenging to separate from the product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Boc_PEG_Acid Boc-PEG25-Acid Mixing Mix Reactants & Add Coupling Agent Boc_PEG_Acid->Mixing Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Mixing Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Mixing Solvent Anhydrous Solvent (DCM or DMF) Solvent->Mixing Stirring Stir at RT (2-24h) Mixing->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quench Aqueous Workup Monitoring->Quench Reaction Complete Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Final_Product This compound Ester Purify->Final_Product

Caption: Experimental workflow for this compound ester synthesis.

troubleshooting_logic Start Low Yield in Coupling Reaction Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Temp, Time) Start->Check_Conditions Check_Stoichiometry Review Molar Ratios Start->Check_Stoichiometry Consider_Sterics Assess Steric Hindrance Start->Consider_Sterics Optimize_Purification Optimize Purification Start->Optimize_Purification Solution_Reagents Use Fresh/High-Purity Reagents Check_Reagents->Solution_Reagents Solution_Conditions Increase Time/Temp Use Anhydrous Solvents Check_Conditions->Solution_Conditions Solution_Stoichiometry Increase Excess of Alcohol/Coupling Agent Check_Stoichiometry->Solution_Stoichiometry Solution_Sterics Use More Potent Coupling Agent (e.g., HATU) Consider_Sterics->Solution_Sterics Solution_Purification Try Reverse-Phase HPLC or Precipitation Optimize_Purification->Solution_Purification

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Purification of Boc-PEG25-benzyl containing PROTACs by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Boc-PEG25-benzyl containing PROTACs using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the purification of PEGylated PROTACs by HPLC so challenging?

A1: The purification of PROTACs, particularly those containing polyethylene glycol (PEG) linkers, presents several challenges. These molecules are often large and hydrophobic, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which can lead to poor aqueous solubility.[1] The addition of a PEG chain, while beneficial for in-vivo stability and solubility, introduces further complexity.[2] PEG is a neutral and hydrophilic polymer, meaning that PEGylated molecules may not have significant differences in the physicochemical properties typically used for separation, making it difficult to separate the desired product from impurities.[2]

Common challenges and impurities include:

  • Complex reaction mixtures: PEGylation can result in unreacted PROTAC, excess PEGylating reagent, and various byproducts.[2]

  • Heterogeneity: The reaction can produce a mixture of PROTACs with varying numbers of PEG chains attached (PEGamers) or attached at different sites (positional isomers).[2]

  • Physicochemical Properties: The large size and flexibility of PROTACs can lead to issues like aggregation and poor peak shape during chromatography.

  • Solubility: PROTACs often have poor solubility in typical HPLC mobile phases, which can cause precipitation and low recovery.

Q2: What are the most common causes of poor peak shape (tailing and broadening) and how can I fix them?

A2: Poor peak shape is a frequent issue when purifying hydrophobic and complex molecules like PROTACs.

  • Peak Tailing: This is often caused by secondary interactions between the PROTAC and the stationary phase, particularly with free silanol groups on silica-based columns. Another cause can be the aggregation of the PROTAC itself.

    • Solution: Optimize the mobile phase by using an ion-pairing agent like Trifluoroacetic acid (TFA) to mask silanol interactions. Using an end-capped column can also reduce these interactions.

  • Peak Broadening: Broad peaks can result from slow interaction kinetics with the stationary phase, on-column degradation, or sample overload.

    • Solution: Adjusting the gradient to be shallower can improve peak sharpness. Increasing the column temperature can enhance mass transfer and reduce mobile phase viscosity, leading to sharper peaks. Reducing the sample load can also prevent peak distortion.

Q3: My Boc-protected PROTAC appears to be deprotected after purification. Why is this happening?

A3: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions. If you are using an acidic mobile phase modifier like Trifluoroacetic acid (TFA), even at low concentrations (e.g., 0.05-0.1%), some deprotection can occur, especially if the collected fractions are concentrated at elevated temperatures. The combination of residual acid and heat during solvent evaporation can lead to the cleavage of the Boc group.

  • Solution: To avoid deprotection, evaporate the organic solvent (e.g., acetonitrile) and then freeze-dry (lyophilize) the remaining aqueous solution. This process keeps the sample frozen and removes the TFA along with the water, preventing acid-catalyzed deprotection. Alternatively, consider using a different acid modifier like formic acid if compatible with your separation, or neutralize the collected fractions before concentration.

Q4: I'm observing low product recovery. What are the likely causes?

A4: Low recovery is often linked to the poor solubility of PROTACs or their tendency to adsorb to surfaces.

  • Poor Solubility: The PROTAC may be precipitating on the column or in the tubing. Ensure the PROTAC is fully dissolved in the injection solvent, which may require using a stronger solvent like DMSO before dilution.

  • Aggregation: Hydrophobic PROTACs can aggregate, leading to poor recovery and peak shape. Adding excipients like arginine to buffers can sometimes reduce these interactions.

  • Non-specific Adsorption: PROTACs can bind non-specifically to metallic surfaces within the HPLC system. Using a biocompatible HPLC system or passivating the system can help minimize this issue.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC purification of this compound containing PROTACs.

Table 1: Common HPLC Purification Issues and Solutions
ProblemPotential Cause(s)Recommended Troubleshooting Steps
Poor Resolution / Co-elution Suboptimal gradient or mobile phase.Optimize the gradient by making it shallower around the elution point of the product. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Try a column with a different stationary phase (e.g., C8 instead of C18) or a longer column for better separation.
Peak Tailing Secondary interactions with the column; PROTAC aggregation.Increase the concentration of the ion-pairing agent (e.g., TFA). Use an end-capped column to minimize free silanol groups. Increase column temperature to improve solubility and reduce secondary interactions.
Peak Broadening Sample overload; slow mass transfer.Reduce the amount of sample injected onto the column. Decrease the flow rate to allow more time for interaction. Increase column temperature to improve kinetics.
Low Product Recovery Poor sample solubility; adsorption to HPLC system components.Ensure the sample is fully dissolved before injection, possibly using a stronger solvent like DMSO. Increase column temperature to enhance solubility. Use a biocompatible HPLC system or passivate the system to prevent adsorption to metal surfaces.
Boc-Group Deprotection Presence of acid (TFA) combined with heat during solvent evaporation.After collecting fractions, evaporate the organic solvent (acetonitrile) under reduced pressure at low temperature (e.g., <40°C). Lyophilize (freeze-dry) the remaining aqueous solution to remove water and residual TFA without heating.
Irreproducible Results PROTAC precipitation in assays; variable sample preparation.Accurately measure PROTAC solubility using thermodynamic or kinetic assays to ensure it remains in solution. Ensure consistent and complete dissolution of the sample before each injection. Filter all samples and mobile phases to prevent column clogging.

Experimental Protocols & Methodologies

General RP-HPLC Purification Protocol

This protocol provides a starting point for purifying this compound containing PROTACs. Optimization will be required for each specific molecule.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.2 or 0.45 µm membrane to remove particulates.

2. Sample Preparation:

  • Dissolve the crude PROTAC product in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO).

  • Dilute the sample with Mobile Phase A to a concentration suitable for injection. Ensure the final DMSO concentration is low (typically ≤5%) to avoid solvent effects on the chromatogram.

  • Filter the sample through a 0.2 µm syringe filter before injection to prevent column clogging.

3. HPLC Method Parameters:

  • Column: A C18 or C8 reversed-phase column is typically used. For large molecules like PROTACs, a wide-pore column (e.g., 300 Å) may be beneficial.

  • Flow Rate: 1.0 mL/min for an analytical-scale column (e.g., 4.6 mm ID).

  • Column Temperature: Start at 30-40°C. Increasing the temperature can improve peak shape and solubility.

  • Detection: UV detection at a wavelength where the benzyl group or other chromophores absorb (e.g., 254 nm).

4. Gradient Elution (Example):

  • Scouting Run: Perform an initial broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target PROTAC.

  • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point. For example, if the PROTAC elutes at 50% B, a new gradient could be 40% to 60% B over 20-30 minutes to improve resolution.

5. Fraction Collection and Processing:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of each collected fraction by analytical HPLC.

  • Combine the pure fractions.

  • Remove the acetonitrile under reduced pressure at a low temperature (<40°C).

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified product as a powder.

Table 2: Recommended HPLC Starting Conditions
ParameterRecommended Starting ConditionNotes
Column Reversed-Phase C18, 5 µm, 100-300 Å pore sizeWide-pore (300 Å) columns are often better for large molecules. C4 or C8 columns can also be effective.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier. Methanol can be an alternative.
Gradient 5-95% B over 30 min (Scouting); Shallow gradient around elution % (Optimized)A shallow gradient is critical for resolving closely eluting impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Adjust based on column diameter.
Temperature 30-60°CHigher temperatures can improve peak shape and recovery but check compound stability.
Detection UV at 254 nm or 260 nmThe benzyl group provides a useful chromophore for UV detection.

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude PROTAC Product dissolve Dissolve in minimal strong solvent (e.g., DMSO) crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter sample (0.2 µm) dilute->filtrate inject Inject onto equilibrated RP-HPLC column filtrate->inject gradient Run Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Organic Solvent (Low Temperature) pool->evap lyo Lyophilize (Freeze-Dry) evap->lyo pure Pure PROTAC Product lyo->pure

Caption: General workflow for the purification of this compound PROTACs.

G start HPLC Problem Observed p1 Poor Peak Shape start->p1 p2 Low Purity / Co-elution start->p2 p3 Low Recovery start->p3 c1a Tailing? p1->c1a c1b Broadening? p1->c1b c2 Insufficient Separation p2->c2 c3 Solubility or Adsorption Issue p3->c3 s1a Increase TFA concentration Use end-capped column c1a->s1a s1b Decrease sample load Increase temperature c1b->s1b s2 Make gradient shallower Try different column (C8/C4) Change organic modifier c2->s2 s3 Increase column temperature Ensure complete dissolution Use biocompatible system c3->s3

Caption: Troubleshooting decision tree for common HPLC purification issues.

G center HPLC Parameters p1 Mobile Phase (TFA %, Organic) p2 Column (C18/C8, Pore Size) p3 Gradient Slope (Shallow vs. Steep) p4 Temperature o1 Resolution p1->o1 affects o2 Peak Shape p1->o2 improves p2->o1 improves p2->o2 affects p3->o1 improves o4 Run Time p3->o4 increases p4->o2 improves o3 Recovery p4->o3 improves

Caption: Relationship between key HPLC parameters and purification outcomes.

References

Technical Support Center: Overcoming Solubility Challenges with Boc-PEG25-benzyl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered with Boc-PEG25-benzyl conjugates. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound conjugates exhibiting poor aqueous solubility?

A1: this compound conjugates are complex molecules with distinct hydrophobic and hydrophilic regions, which can lead to solubility challenges. The Boc (tert-butyloxycarbonyl) and benzyl groups are hydrophobic, while the PEG25 chain is hydrophilic.[1] The overall solubility is determined by the balance of these properties and the characteristics of the conjugated molecule (e.g., a protein, peptide, or small molecule therapeutic). Like many PROTACs (Proteolysis Targeting Chimeras), these conjugates are often large molecules that fall into the "beyond Rule of Five" chemical space, predisposing them to low aqueous solubility due to high molecular weight and lipophilicity.[2][3]

Q2: How does the Boc protecting group affect the solubility of the conjugate?

A2: The Boc group is hydrophobic and can contribute to lower aqueous solubility. Its removal during a deprotection step can alter the physicochemical properties of the conjugate, potentially increasing solubility if the resulting free amine is protonated in an acidic or neutral aqueous solution. However, the deprotection process itself can sometimes lead to precipitation if the unprotected conjugate is less soluble in the reaction solvent.[4]

Q3: Can the benzyl group impact the overall solubility of the conjugate?

A3: Yes, the benzyl group is hydrophobic and can decrease the aqueous solubility of the conjugate.[1] At higher concentrations, these hydrophobic groups can interact, leading to aggregation and precipitation. The presence of the benzyl group necessitates careful selection of solvents or co-solvents to maintain solubility.

Q4: How does the PEG25 linker contribute to the solubility of the conjugate?

A4: The polyethylene glycol (PEG) linker is a key component for improving the hydrophilicity and aqueous solubility of the conjugate. The 25-unit PEG chain increases the overall water solubility of the molecule. However, if the conjugated molecule and the end groups (Boc and benzyl) are highly hydrophobic, the PEG linker alone may not be sufficient to ensure high aqueous solubility.

Q5: What are the initial steps to take when encountering a solubility issue with a this compound conjugate?

A5: The first step is to systematically assess the solubility of your conjugate in various relevant buffers and solvent systems. This will provide a baseline for developing an effective solubilization strategy. Simple adjustments to the buffer composition, such as pH and ionic strength, can sometimes significantly improve solubility, particularly if the conjugated molecule has ionizable groups.

Troubleshooting Guide

Issue 1: The this compound conjugate has precipitated out of an aqueous solution.

Possible Cause Suggested Solution Rationale
High Concentration Dilute the solution with additional buffer.The conjugate's concentration may have exceeded its solubility limit.
Low Temperature Gently warm the solution to 37°C while stirring.The solubility of some PEGylated compounds increases with temperature.
Incorrect pH Measure the pH of the solution and adjust it to a neutral range (pH 7.0-7.4).The solubility of the conjugate can be pH-dependent, especially if the attached molecule has ionizable groups.
Buffer Incompatibility Attempt to dissolve the conjugate in a different buffer system (e.g., phosphate vs. TRIS-based buffers).The components of the buffer can interact with the conjugate and affect its solubility.
Multiple Freeze-Thaw Cycles Prepare fresh dilutions from a stock solution that has not undergone multiple freeze-thaw cycles.Repeated freezing and thawing can induce aggregation and precipitation.

Issue 2: The solution of the this compound conjugate appears cloudy or shows phase separation.

Possible Cause Suggested Solution Rationale
Liquid-Liquid Phase Separation Add a small percentage (e.g., 5-10%) of a water-miscible organic co-solvent such as DMSO, ethanol, or acetonitrile.The co-solvent can help to solubilize the hydrophobic benzyl and Boc groups, preventing phase separation.
High Ionic Strength of Buffer Decrease the salt concentration of the buffer.High salt concentrations can sometimes "salt out" polymers, leading to phase separation.

Issue 3: The this compound conjugate is difficult to dissolve initially.

Possible Cause Suggested Solution Rationale
Insufficient Energy Input Use a vortex mixer or sonicate the solution briefly.The dissolution of large molecules can be a slow process that requires sufficient energy.
Inappropriate Solvent Dissolve the conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO) first, and then add the aqueous buffer dropwise while vortexing.This method can help to overcome the initial energy barrier for dissolution.

Quantitative Data Summary

Solvent General Solubility of PEGylated Compounds Notes
Water Variable; depends on the hydrophobicity of the conjugate.The PEG chain enhances water solubility.
Phosphate-Buffered Saline (PBS) Generally lower than in pure water due to salt content.Can be improved with co-solvents.
Dimethyl Sulfoxide (DMSO) HighA good initial solvent for creating stock solutions.
Dimethylformamide (DMF) HighAnother suitable solvent for stock solutions.
Ethanol Moderate to HighCan be used as a co-solvent.
Methanol Moderate to HighCan be used as a co-solvent.
Acetonitrile Moderate
Dichloromethane (DCM) Moderate to HighUseful for extraction and purification steps.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a this compound Conjugate

  • Weigh a small, known amount of the lyophilized this compound conjugate.

  • Add a minimal amount of a water-miscible organic solvent (e.g., DMSO) to the solid to create a concentrated stock solution.

  • Vortex the solution until the solid is completely dissolved. Brief sonication may be used if necessary.

  • To prepare a working solution, add the desired aqueous buffer (e.g., PBS) to the appropriate volume in a dropwise manner while continuously vortexing the stock solution.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • If precipitation occurs, repeat the process with a lower final concentration or by incorporating a co-solvent in the final buffer.

Protocol 2: Determination of Kinetic Solubility in an Aqueous Buffer

  • Prepare a high-concentration stock solution of the this compound conjugate in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the target concentration. Ensure the final DMSO concentration is low (typically ≤ 1%) to minimize its effect on solubility.

  • Seal the container and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • After incubation, filter the solution through a 0.45 µm filter to remove any precipitated material.

  • Analyze the concentration of the dissolved conjugate in the filtrate using a validated analytical method such as HPLC or LC-MS.

  • The measured concentration represents the kinetic solubility of the conjugate under the tested conditions.

Visualizations

experimental_workflow cluster_preparation Preparation of Stock Solution cluster_dilution Preparation of Working Solution cluster_analysis Analysis weigh Weigh Conjugate add_dmso Add Minimal DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve add_buffer Add Aqueous Buffer Dropwise dissolve->add_buffer Transfer Stock vortex Vortex Continuously add_buffer->vortex inspect Visual Inspection vortex->inspect precipitate Precipitation? inspect->precipitate optimize Optimize (e.g., lower concentration) precipitate->optimize Yes proceed Proceed with Experiment precipitate->proceed No

Caption: Workflow for solubilizing this compound conjugates.

troubleshooting_logic start Solubility Issue Observed (Precipitation/Cloudiness) check_conc Is Concentration High? start->check_conc check_temp Is Temperature Low? check_conc->check_temp No dilute Dilute Solution check_conc->dilute Yes check_solvent Is Solvent Purely Aqueous? check_temp->check_solvent No warm Warm to 37°C check_temp->warm Yes add_cosolvent Add Co-solvent (e.g., DMSO) check_solvent->add_cosolvent Yes resolved Issue Resolved dilute->resolved warm->resolved add_cosolvent->resolved

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Boc-PEG25-benzyl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-PEG25-benzyl in peptide synthesis. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical structure of this compound and what are its primary applications in peptide synthesis?

A1: this compound is a bifunctional linker commonly used in peptide and bioconjugation chemistry. Its structure consists of three key components:

  • Boc (tert-Butyloxycarbonyl) group: A protecting group for a terminal amine, which can be removed under acidic conditions to allow for further coupling reactions.

  • PEG25 (Polyethylene glycol) spacer: A chain of 25 ethylene glycol units that enhances the solubility and pharmacokinetic properties of the resulting conjugate.

  • Benzyl group: Typically a benzyl ether, which can serve as a protecting group for a hydroxyl function or as a handle for attachment to a solid support.

This reagent is primarily used for the PEGylation of peptides to improve their therapeutic properties, such as increasing half-life and reducing immunogenicity.

Q2: What are the general conditions for the deprotection of the Boc group in the presence of a benzyl ether?

A2: The Boc group is acid-labile and is typically removed using moderate acidic conditions. In contrast, benzyl ethers are generally stable under these conditions and require stronger acids for cleavage. This difference in lability allows for the selective deprotection of the Boc group.[1]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Q: I am observing incomplete removal of the Boc group from my PEGylated peptide. What could be the cause and how can I resolve it?

A: Incomplete Boc deprotection can be attributed to several factors, often related to the presence of the bulky PEG chain.

Possible Causes:

  • Steric Hindrance: The PEG25 chain can sterically hinder the access of the acid to the Boc-protected amine, slowing down the deprotection reaction.

  • Insufficient Acid Concentration or Reaction Time: The standard conditions for Boc deprotection might not be sufficient for a complete reaction on a PEGylated substrate.

  • Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can limit the accessibility of reagents to the peptide.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Extend Reaction Time: Monitor the reaction progress using a suitable analytical method (e.g., HPLC, mass spectrometry) and extend the reaction time accordingly.

  • Optimize Solvent System: Ensure the chosen solvent allows for good solubility of the PEGylated peptide and adequate swelling of the resin if applicable.

Issue 2: Unintended Cleavage of the Benzyl Ether

Q: My analysis shows premature cleavage of the benzyl ether during the Boc deprotection step. How can I prevent this?

A: While benzyl ethers are more stable to acid than Boc groups, they are not completely inert. Prolonged exposure to acidic conditions or the use of overly strong acids can lead to their cleavage.[2]

Possible Causes:

  • Prolonged Exposure to TFA: Leaving the reaction in the TFA solution for an extended period can lead to partial cleavage of the benzyl ether.

  • Use of Stronger Acids: Employing acids stronger than TFA for Boc deprotection will increase the likelihood of benzyl ether cleavage.

Troubleshooting Steps:

  • Minimize Deprotection Time: Optimize the reaction time for Boc deprotection to the minimum required for complete removal of the Boc group.

  • Use Appropriate Acid Strength: Stick to standard TFA concentrations (e.g., 20-50% in DCM) for Boc deprotection. Avoid using stronger acids unless specifically required for other functionalities, and in such cases, the benzyl ether may not be a suitable protecting group.

Issue 3: Side Reactions During Final Cleavage

Q: I am observing unexpected byproducts after the final cleavage of my PEGylated peptide from the resin. What are the potential side reactions and how can I mitigate them?

A: The final cleavage step, often performed with strong acids like hydrogen fluoride (HF) or a cocktail containing TFA and scavengers, can generate reactive carbocations that lead to side reactions, particularly with sensitive amino acid residues.

Common Side Reactions:

  • Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during cleavage.

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized.

  • Modification of Tyrosine: The phenol ring of tyrosine can be modified.

Mitigation Strategies:

  • Use of Scavengers: A cleavage cocktail containing scavengers is crucial to trap reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

  • Optimized Cleavage Cocktail: The composition of the cleavage cocktail should be tailored to the peptide sequence. For peptides containing sensitive residues, a more complex cocktail may be necessary.

Issue 4: Difficulty in Peptide Precipitation and Purification

Q: After cleavage, I am struggling to precipitate my PEGylated peptide with diethyl ether, and purification by HPLC is challenging. What is causing this and what can I do?

A: The hydrophilic and amphiphilic nature of the PEG chain significantly alters the solubility of the peptide, often making standard precipitation and purification protocols ineffective.[3]

Possible Causes:

  • Increased Solubility: The PEG chain increases the solubility of the peptide in a wider range of solvents, including those in which non-PEGylated peptides would precipitate. PEG itself is soluble in water and most organic solvents but insoluble in ether.[3]

  • Broad Peaks in HPLC: The polydispersity of the PEG chain can lead to broad peaks during reverse-phase HPLC, making purification difficult.

Troubleshooting Steps:

  • Alternative Precipitation Solvents: If diethyl ether is ineffective, try other non-polar solvents or a mixture of solvents. In some cases, concentrating the cleavage mixture and directly proceeding to purification may be a better option.

  • Optimize HPLC Conditions:

    • Gradient: Use a shallower gradient to improve the separation of the PEGylated peptide from impurities.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C4, C8, C18) to find the one that provides the best resolution.

    • Ion-Pairing Agent: Optimize the concentration of the ion-pairing agent (e.g., TFA) in the mobile phase.

  • Alternative Purification Methods: Consider other purification techniques such as ion-exchange chromatography or size-exclusion chromatography, which may be better suited for PEGylated molecules.

Quantitative Data Summary

IssueParameterStandard ConditionModified Condition for PEGylated PeptidesExpected Outcome
Incomplete Boc Deprotection TFA Concentration20-50% in DCM50-100% TFA or 4M HCl in dioxaneComplete deprotection
Reaction Time30 minutes1-4 hours (monitored)Complete deprotection
Peptide Precipitation Precipitating SolventDiethyl etherCold diethyl ether/hexane mixture or direct purificationImproved precipitation/recovery

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Conjugate
  • Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

  • If sensitive amino acids are present in the peptide, add scavengers such as triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used in the next step directly or after neutralization.

Protocol 2: Cleavage and Deprotection of a PEGylated Peptide from Resin
  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to react at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate to a small volume under a stream of nitrogen.

  • Attempt to precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • If precipitation is unsuccessful, evaporate the ether and re-dissolve the residue in a suitable solvent for direct HPLC purification.

Visualizations

Boc_Deprotection_Workflow cluster_0 Starting Material cluster_1 Deprotection Step cluster_2 Intermediate cluster_3 Next Step Boc_PEG_Peptide Boc-PEG-Peptide-Resin TFA_DCM TFA / DCM Boc_PEG_Peptide->TFA_DCM 1. Add Reagents Deprotected_Peptide H2N-PEG-Peptide-Resin TFA_DCM->Deprotected_Peptide 2. Reaction Next_AA Couple Next Amino Acid Deprotected_Peptide->Next_AA 3. Proceed

Caption: Workflow for Boc deprotection in SPPS.

Troubleshooting_Precipitation Start Cleavage Filtrate (PEG-Peptide in TFA) Add_Ether Add Cold Diethyl Ether Start->Add_Ether Precipitate_Check Precipitate Forms? Add_Ether->Precipitate_Check Collect_Peptide Collect Peptide by Centrifugation Precipitate_Check->Collect_Peptide Yes No_Precipitate No/Poor Precipitation Precipitate_Check->No_Precipitate No Troubleshoot_Options Troubleshooting Options No_Precipitate->Troubleshoot_Options Option_A A: Concentrate & Purify Directly Troubleshoot_Options->Option_A Option_B B: Use Alternative Solvent (e.g., Hexane) Troubleshoot_Options->Option_B

Caption: Decision tree for troubleshooting peptide precipitation.

Side_Reaction_Pathway Cleavage Final Cleavage (Strong Acid, e.g., HF or TFA) Carbocation Carbocation Generation (e.g., from protecting groups) Cleavage->Carbocation Desired_Peptide Desired PEG-Peptide Cleavage->Desired_Peptide Side_Products Side Products Carbocation->Side_Products Reacts with Sensitive Residues (Trp, Met, Tyr) Scavengers Scavengers (TIS, Water, EDT) Carbocation->Scavengers Trapped by Scavengers->Desired_Peptide Increases Yield of

Caption: Pathway of side reactions during final cleavage.

References

Technical Support Center: Boc Deprotection of Boc-PEG25-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of Boc-PEG25-benzyl. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful deprotection while maintaining the integrity of the PEG chain and the benzyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or the acid is not strong enough, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]

  • Steric Hindrance: The long PEG25 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2] This is a significant consideration for high molecular weight PEGs.

  • Solvent Issues: Proper solvation of both the this compound and the acid is crucial for an efficient reaction. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection due to its ability to dissolve many PEGylated compounds.[1]

  • Poor Reagent Quality: Degradation of the acid (e.g., TFA absorbing water) can reduce its effectiveness.

Q2: I am observing side products after the deprotection. What are the likely causes and how can I prevent them?

The primary side reaction during Boc deprotection is alkylation by the tert-butyl cation generated during the cleavage.

  • t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites. While the benzyl group is generally stable to the acidic conditions used for Boc deprotection, other nucleophilic moieties could be susceptible.

  • Prevention with Scavengers: To prevent t-butylation, it is highly recommended to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A common cocktail is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).

Q3: Is the benzyl ether group stable under the acidic conditions required for Boc deprotection?

Yes, the benzyl ether group is generally stable to the acidic conditions used for Boc deprotection, such as TFA in DCM or HCl in dioxane. This stability forms the basis of the orthogonal protection strategy, where the Boc group can be selectively removed in the presence of a benzyl group. However, very harsh acidic conditions or prolonged reaction times should be avoided to minimize any potential for cleavage of the benzyl ether.

Q4: What are the best methods for monitoring the progress of the deprotection reaction?

Regular monitoring is crucial to determine the reaction endpoint and avoid unnecessary exposure to strong acids.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method. The deprotected product, the amine, is more polar than the starting Boc-protected material and will have a lower Rf value. Staining with ninhydrin is highly recommended as it produces a colored spot (usually purple) with primary amines, confirming the presence of the deprotected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique to monitor the disappearance of the starting material's mass and the appearance of the product's mass, providing a more definitive confirmation of the reaction's progress.

Q5: What are the recommended work-up procedures after Boc deprotection of this compound?

The work-up procedure aims to remove excess acid and isolate the deprotected product.

  • Evaporation of Acid: For a volatile acid like TFA, it can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.

  • Precipitation: The deprotected PEGylated amine, often as its ammonium salt, can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether.

  • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. This should be done carefully to avoid hydrolysis of any base-labile groups.

Troubleshooting Guides

Issue 1: Incomplete Deprotection
Symptom Possible Cause Troubleshooting Steps & Solutions
Starting material present after the reaction (confirmed by TLC/LC-MS).Insufficient acid concentration. Increase the concentration of TFA in DCM (e.g., from 20% to 50%).
Low yield of the desired amine.Short reaction time. Extend the reaction time and monitor progress every 30-60 minutes using TLC or LC-MS.
Low reaction temperature. Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 40°C) can be considered, but monitor for side product formation.
Steric hindrance from the PEG25 chain. Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane. Ensure vigorous stirring to improve mass transfer.
Poor solubility of the substrate. Ensure the this compound is fully dissolved in the chosen solvent. If necessary, a co-solvent may be added, but its compatibility with the acidic conditions must be verified.
Issue 2: Formation of Side Products
Symptom Possible Cause Troubleshooting Steps & Solutions
Unexpected peaks in LC-MS or NMR.t-Butylation of the benzyl group or other nucleophilic sites. Always include a scavenger in the deprotection cocktail. A mixture of 95% TFA, 2.5% water, and 2.5% TIS is highly effective.
Product degradation.Reaction time is too long, or acid is too concentrated. Optimize the reaction time by closely monitoring the reaction. Once the starting material is consumed, proceed with the work-up immediately. Use the lowest effective acid concentration.
Cleavage of the benzyl ether. While generally stable, prolonged exposure to strong acid can lead to some cleavage. Use milder conditions if possible (e.g., lower TFA concentration, or consider alternatives like p-toluenesulfonic acid).

Data Presentation: Comparison of Deprotection Conditions

Note: The following data is generalized for Boc deprotection of PEGylated amines and should be used as a starting point for optimization for the specific this compound substrate.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp1 - 2 hoursMost common method. Scavengers are highly recommended.
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp30 min - 1 hourOften provides superior selectivity and can be milder than TFA.
p-Toluenesulfonic Acid (p-TsOH)StoichiometricEthyl Acetate50 - 60VariableA milder alternative that may yield a crystalline salt.

Table 2: Troubleshooting Quantitative Parameters

Parameter to VaryTypical Starting PointOptimization RangeExpected Outcome of Variation
TFA Concentration 25% in DCM20% to 50%Increasing concentration may improve reaction rate but can also increase side reactions. A study on peptides showed 55% TFA/DCM gave higher purity than 100% TFA.
Reaction Temperature Room Temperature0°C to 40°CIncreasing temperature can overcome steric hindrance but may lead to degradation. Starting at 0°C and allowing to warm to room temperature is a common practice.
Reaction Time 1 hour30 minutes to 4 hoursMonitor closely by TLC/LC-MS to find the optimal time for complete conversion without significant side product formation.
Scavenger (TIS) Conc. 2.5% (v/v)2.5% to 5% (v/v)Essential for preventing t-butylation. The amount can be adjusted based on the presence of other nucleophilic groups.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add the cocktail to the cooled solution of the substrate. A common starting point is a 1:1 volume ratio of the substrate solution to the deprotection cocktail. Alternatively, add TFA to a final concentration of 20-50% and TIS to a final concentration of 2.5-5%.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

    • The resulting TFA salt of the amine can often be used directly in the next step.

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitation (Alternative): Add cold diethyl ether to the concentrated residue to precipitate the amine salt. Collect the solid by filtration and wash with cold diethyl ether.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of HCl: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The deprotection is often complete within 30 minutes to 1 hour.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product often precipitates as the hydrochloride salt.

    • The solvent can be removed under reduced pressure.

    • Triturate the residue with a non-polar solvent like diethyl ether, and collect the solid by filtration.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_optional Optional Purification start This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA / TIS / H₂O cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product_salt Amine TFA Salt coevaporate->product_salt neutralize Neutralize (aq. NaHCO₃) product_salt->neutralize precipitate Precipitate (Diethyl Ether) product_salt->precipitate free_amine Free Amine neutralize->free_amine precipitate->free_amine

Caption: Experimental workflow for Boc deprotection of this compound.

Troubleshooting_Logic action_node action_node start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products? start->side_products acid_conc Acid Conc. Low? incomplete->acid_conc Yes scavenger Scavenger Used? side_products->scavenger Yes time_temp Time/Temp Low? acid_conc->time_temp No increase_acid Increase Acid Concentration acid_conc->increase_acid Yes increase_time_temp Increase Time/ Temperature time_temp->increase_time_temp Yes add_scavenger Add Scavenger (e.g., TIS) scavenger->add_scavenger No optimize_conditions Optimize Conditions (Time/Concentration) scavenger->optimize_conditions Yes

References

Technical Support Center: Boc-PEG25-benzyl PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-PEG25-benzyl PROTACs. The information below is designed to help you address common challenges, particularly aggregation, and to provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound PROTAC is showing poor solubility in aqueous buffers. What are the potential causes and solutions?

A1: Poor aqueous solubility is a common challenge with PROTACs, which are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[1] While the PEG25 linker is designed to enhance hydrophilicity, the overall solubility is also heavily influenced by the properties of the target protein ligand and the E3 ligase binder.[1]

Troubleshooting Steps:

  • Optimize Buffer Conditions: Simple modifications to the buffer, such as adjusting the pH or ionic strength, can sometimes improve solubility, particularly if your PROTAC contains ionizable groups.[1][]

  • Use Co-solvents: For in vitro assays, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like DMSO, ethanol, PEG 400, or propylene glycol to your final aqueous buffer.[1]

  • Formulation Strategies: For more persistent solubility issues, especially for in vivo studies, advanced formulation approaches may be necessary. These include:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.

    • Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based systems like micelles or nanoparticles can improve its solubility and delivery.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate the dissolution of the PROTAC.

Q2: I suspect my this compound PROTAC is aggregating. How can I detect and quantify this?

A2: Aggregation can significantly impact the efficacy and safety of your PROTAC. Several biophysical techniques can be used to detect and quantify aggregation.

Recommended Analytical Techniques:

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method for measuring the size distribution of particles in a solution. An increase in the hydrodynamic radius or the appearance of multiple size populations can indicate aggregation.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric PROTAC is a clear indication of aggregation.

  • Visual Inspection: Observe the solution for any visible precipitates or cloudiness, which can be a sign of significant aggregation.

Q3: Can the Boc or benzyl groups on the linker contribute to aggregation?

A3: While the long PEG chain is the dominant feature of the linker, the end groups can also influence the physicochemical properties of the PROTAC. The tert-Butyloxycarbonyl (Boc) group is relatively non-polar and bulky, which could potentially contribute to hydrophobic interactions if it is not successfully removed during synthesis. The benzyl group at the other end also introduces a hydrophobic aromatic ring. These hydrophobic moieties on a large, flexible molecule could potentially act as nucleation points for aggregation, especially at high concentrations or in purely aqueous solutions.

Q4: My PROTAC shows good target engagement but poor degradation. What could be the issue?

A4: This is a common challenge in PROTAC development. If you have confirmed that your PROtac is binding to its intended target, a lack of degradation could be due to several factors.

Troubleshooting Workflow:

Troubleshooting Poor Degradation Start Poor Degradation Observed TargetEngagement Verify Target Engagement (e.g., CETSA, SPR) Start->TargetEngagement TernaryComplex Assess Ternary Complex Formation (e.g., Co-IP, FRET) TargetEngagement->TernaryComplex Engagement Confirmed ProteasomeActivity Check Proteasome Activity (e.g., Proteasome inhibitor co-treatment) TernaryComplex->ProteasomeActivity Complex Formation Confirmed Permeability Evaluate Cell Permeability (e.g., LC-MS/MS of cell lysates) ProteasomeActivity->Permeability Proteasome is Active Aggregation Check for Aggregation (e.g., DLS, SEC) Permeability->Aggregation Permeability Confirmed Solution Optimize Linker/Ligands or Formulation Aggregation->Solution Aggregation Detected

Caption: A logical workflow for troubleshooting poor PROTAC efficacy.

Q5: How does the PEG25 linker length affect the performance of my PROTAC?

A5: The linker length is a critical parameter for PROTAC efficacy. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in unproductive binding and reduced degradation efficiency due to increased flexibility. The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically. While a PEG25 linker provides significant length and flexibility, it is essential to verify that this is optimal for your specific system.

Quantitative Data Summary

The table below provides a template with example data for key parameters you should measure for your this compound PROTAC. The values are illustrative and will need to be determined experimentally for your specific molecule.

ParameterExample ValueMethodSignificance
Aqueous Solubility (PBS, pH 7.4) < 10 µMHPLC-UVIndicates potential for precipitation in biological assays.
Hydrodynamic Radius (DLS) 5-10 nm (monomer)DLSBaseline for detecting aggregation.
Polydispersity Index (PDI) < 0.2DLSA low PDI suggests a homogenous, non-aggregated sample.
DC50 (Degradation) 50 nMWestern BlotPotency of the PROTAC in degrading the target protein.
Dmax (Degradation) > 90%Western BlotMaximum level of target protein degradation achieved.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine the hydrodynamic radius and polydispersity of the this compound PROTAC in solution to assess for the presence of aggregates.

Materials:

  • This compound PROTAC stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter

  • Low-volume DLS cuvette

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the PROTAC in the assay buffer to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.

    • Include a buffer-only control.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Set the instrument parameters according to the manufacturer's instructions for small molecules.

  • Measurement:

    • Carefully pipette the sample into the DLS cuvette, ensuring no bubbles are introduced.

    • Place the cuvette in the instrument and allow the sample to equilibrate for 2-5 minutes.

    • Perform the DLS measurement, acquiring multiple readings for each sample.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A significant increase in Rh or a PDI value > 0.3 may indicate the presence of aggregates.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Prep1 Prepare PROTAC dilutions in filtered buffer Measure1 Equilibrate instrument and sample (25°C) Prep1->Measure1 Prep2 Prepare buffer-only control Prep2->Measure1 Measure2 Acquire DLS data Measure1->Measure2 Analysis1 Calculate Hydrodynamic Radius (Rh) and Polydispersity Index (PDI) Measure2->Analysis1 Analysis2 Compare PROTAC samples to control and each other Analysis1->Analysis2

Caption: Experimental workflow for DLS analysis of PROTAC aggregation.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection

Objective: To separate and identify high molecular weight aggregates of the this compound PROTAC.

Materials:

  • This compound PROTAC sample

  • SEC column suitable for the molecular weight range of the PROTAC and its potential aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4), filtered and degassed

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection:

    • Inject a known concentration of the PROTAC sample onto the column.

  • Chromatography:

    • Run the separation isocratically.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the monomeric PROTAC.

    • The presence of earlier eluting peaks indicates the presence of higher molecular weight species (aggregates).

    • Integrate the peak areas to quantify the relative amount of monomer and aggregates.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the this compound PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Signaling_Pathway PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to protein degradation.

References

Improving the pharmacokinetic properties of Boc-PEG25-benzyl PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Boc-PEG25-benzyl PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working to improve the pharmacokinetic (PK) properties of PROTACs utilizing a this compound linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I observing poor oral bioavailability with my this compound PROTAC?

A1: Poor oral bioavailability is a common challenge for PROTACs due to their high molecular weight and complex structures, which often violate Lipinski's "Rule of Five".[1][2][] Specifically for a this compound PROTAC, several factors could be at play:

  • Low Permeability: The long, hydrophilic PEG25 chain, while beneficial for solubility, contributes to a large molecular weight (typically >1200 Da) and a high polar surface area, which can significantly hinder its ability to cross the intestinal membrane.[1][4]

  • Metabolic Instability: The benzyl group and the ether linkages within the PEG chain can be susceptible to "first-pass" metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes.

  • Poor Solubility: While the PEG chain enhances aqueous solubility, the overall molecule may still have poor solubility depending on the properties of the attached warhead and E3 ligase ligand.

Troubleshooting Steps:

  • Formulation Optimization: Experiment with different formulation strategies. Encapsulating the PROTAC in lipid-based formulations like nanoemulsions, or creating amorphous solid dispersions can improve both solubility and absorption.

  • Structural Modification: Consider synthesizing analogs with shorter PEG chains (e.g., PEG4, PEG8) to reduce molecular weight. While this might decrease solubility, it could improve permeability. A careful balance is necessary.

  • Alternative Administration Routes: If oral delivery remains a significant hurdle, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection for preclinical studies to establish a PK/PD relationship without the complication of oral absorption.

Q2: My PROTAC shows rapid clearance in vivo. What are the likely causes and solutions?

A2: Rapid clearance is often linked to metabolic instability. The this compound linker has several potential metabolic "soft spots."

  • Likely Causes:

    • Hydroxylation: The benzylic position is prone to hydroxylation by CYP enzymes, particularly CYP3A4.

    • O-dealkylation: The ether bonds of the long PEG chain can be cleaved, breaking down the PROTAC into inactive metabolites.

    • Amide Hydrolysis: If amide bonds are present in the linker structure, they can be targets for hydrolysis.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform in vitro metabolism studies using human or mouse liver microsomes or hepatocytes to identify the major metabolites. This will pinpoint the exact site of metabolic vulnerability.

    • Site-Specific Modification: If benzylic hydroxylation is the issue, try introducing a methyl group to the benzylic position. This can sterically hinder the metabolic enzymes and has been shown to improve stability and binding affinity for some E3 ligases like VHL.

    • Linker Replacement: Replace the benzyl group with a more metabolically stable aromatic system or replace a portion of the PEG chain with an alkyl chain, which can sometimes show greater stability.

Q3: I'm observing inconsistent target degradation in my cell-based assays. Could this be related to the PROTAC's properties?

A3: Yes, inconsistency can be linked to several factors, including the well-documented "hook effect" and compound instability.

  • Likely Causes:

    • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the required ternary complex, leading to reduced degradation.

    • Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its intracellular target.

    • Compound Instability: The PROTAC could be unstable or poorly soluble in the cell culture media, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration for maximal degradation (DC50) and to see if a hook effect is present at higher concentrations.

    • Permeability Assessment: Conduct an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to quantify the PROTAC's ability to cross a lipid membrane.

    • Time-Course Experiment: Run a time-course experiment to find the optimal incubation time for maximum degradation.

    • Solubility Check: Always ensure the PROTAC is fully dissolved in your vehicle (e.g., DMSO) before diluting it into the culture media. Prepare fresh solutions for each experiment.

Q4: My PROTAC metabolites appear to be competing with the parent compound. How do I confirm this and what can I do?

A4: Metabolites formed from the cleavage of the linker can retain binding affinity for either the target protein or the E3 ligase, thereby acting as competitive inhibitors of the parent PROTAC.

  • Troubleshooting Steps:

    • Synthesize and Test Metabolites: Based on your metabolite identification studies, synthesize the major metabolites. Test their binding affinity to the target protein and the E3 ligase independently.

    • Co-incubation Experiment: In a cell-based degradation assay, co-incubate a fixed, optimal concentration of your parent PROTAC with increasing concentrations of the competing metabolite. A reduction in target degradation would confirm the antagonistic effect.

    • Redesign the Linker: The most effective solution is to redesign the linker to be more metabolically stable, preventing the formation of the competing metabolite in the first place. Refer to the solutions in Q2 .

Quantitative Data Summary

The following tables provide illustrative data to guide the optimization of this compound PROTACs. Actual results will vary based on the specific warhead and E3 ligase ligand used.

Table 1: Impact of PEG Linker Length on Permeability and Degradation

PROTAC LinkerMolecular Weight (Da)PAMPA Permeability (10⁻⁶ cm/s)Brd4 Degradation DC50 (nM)
Boc-PEG4 -benzyl~7002.550
Boc-PEG8 -benzyl~8801.225
Boc-PEG25 -benzyl~1290< 0.180

This table illustrates the common trade-off where increasing PEG linker length improves solubility but often decreases permeability and can lead to a loss of degradation potency due to non-optimal ternary complex formation.

Table 2: Metabolic Stability of Linker Variants in Human Liver Microsomes (HLM)

PROTAC VariantKey Structural FeatureHalf-life (t½, minutes)Primary Metabolite
This compound Benzyl Group25Benzylic hydroxylation
Boc-PEG25-(methyl)benzyl Methylated Benzyl Group75Reduced hydroxylation
Boc-Alkyl-benzyl Alkyl Chain instead of PEG40Benzylic hydroxylation
Boc-PEG25-phenyl Phenyl instead of Benzyl> 120Minimal metabolism

This table demonstrates how structural modifications to the linker can significantly enhance metabolic stability by blocking or removing metabolic hot spots.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the rate at which a PROTAC is metabolized by Phase I enzymes.

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a 1 mg/mL stock of your this compound PROTAC in DMSO.

    • Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the PROTAC stock solution to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a 4-fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent PROTAC versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol measures a compound's ability to diffuse across an artificial lipid membrane, serving as a surrogate for passive cell permeability.

  • Reagent Preparation:

    • Prepare a donor solution by dissolving the PROTAC in buffer at a concentration of 100 µM.

    • The acceptor plate wells are filled with a buffer solution.

    • The PAMPA membrane plate is coated with a lipid solution (e.g., phosphatidylcholine).

  • Assay Setup:

    • Add the donor solution containing the PROTAC to the wells of the donor plate.

    • Carefully place the coated membrane plate on top of the donor plate.

    • Place the acceptor plate on top of the membrane plate, creating a "sandwich."

  • Incubation:

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) without shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the known surface area and incubation time.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts and workflows.

PROTAC_MoA cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary Binds E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Poor In Vivo PK Observed (Low Exposure / Rapid Clearance) InVitro_ADME Step 1: In Vitro ADME Profiling Start->InVitro_ADME Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) InVitro_ADME->Metabolism Permeability Permeability Assay (PAMPA, Caco-2) InVitro_ADME->Permeability Solubility Aqueous Solubility Test InVitro_ADME->Solubility Analysis Step 2: Analyze Results Metabolism->Analysis Permeability->Analysis Solubility->Analysis IsMetabolism Is t½ short? Analysis->IsMetabolism IsPermeability Is Permeability Low? IsMetabolism->IsPermeability No Solution_Met Step 3: Optimize for Stability - Identify Metabolites - Block Metabolic Hotspots IsMetabolism->Solution_Met Yes IsSolubility Is Solubility Low? IsPermeability->IsSolubility No Solution_Perm Step 3: Optimize for Permeability - Shorten PEG Linker - Reduce H-bond donors IsPermeability->Solution_Perm Yes Solution_Sol Step 3: Optimize for Solubility - Formulation Strategies (e.g., Lipid-based) IsSolubility->Solution_Sol Yes

Caption: Workflow for troubleshooting poor pharmacokinetic properties of PROTACs.

Metabolic_Pathways cluster_pathways Potential Metabolic Pathways for this compound PROTAC Parent Parent PROTAC (this compound) M1 M1: Benzylic Hydroxylation Parent->M1 CYP450s (e.g., CYP3A4) M2 M2: PEG Chain O-dealkylation (Cleavage) Parent->M2 CYP450s M3 M3: Boc Group Hydrolysis Parent->M3 Esterases Metabolite1 Hydroxylated Metabolite (Inactive or Reduced Activity) M1->Metabolite1 Metabolite2a Warhead-PEG Fragment M2->Metabolite2a Metabolite2b E3 Ligand Fragment M2->Metabolite2b

Caption: Potential metabolic pathways for a this compound PROTAC.

References

Validation & Comparative

Characterizing Boc-PEG25-benzyl PROTACs by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key component of these heterobifunctional molecules is the linker that connects the warhead (targeting the protein of interest) to the E3 ligase ligand. The nature and length of this linker are critical determinants of a PROTAC's efficacy and pharmacokinetic properties. Among the various linker strategies, the use of polyethylene glycol (PEG) chains has gained prominence due to their ability to enhance solubility and provide conformational flexibility.

This guide provides a comprehensive comparison of the characterization of PROTACs featuring a Boc-PEG25-benzyl linker by mass spectrometry against other common linker alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in the analysis and development of these next-generation therapeutics.

Comparative Mass Spectrometry Data of PROTAC Linkers

The choice of linker significantly influences the fragmentation pattern observed in mass spectrometry, providing a unique fingerprint for each PROTAC molecule. Understanding these patterns is crucial for structural confirmation and for identifying potential metabolic liabilities. The following tables summarize the predicted and observed key mass-to-charge ratios (m/z) for a hypothetical PROTAC incorporating a this compound linker and compares it with alternatives.

Table 1: Predicted Fragmentation of a this compound Linker

Fragment DescriptionPredicted m/zFragmentation Pathway
[M+H]+VariableProtonated parent molecule
[M+H - 56]+VariableLoss of isobutylene from the Boc group
[M+H - 100]+VariableLoss of the entire Boc group (C5H9O2)
[M+H - (n*44.03)]+VariableSequential loss of ethylene glycol units from the PEG chain
[Benzyl cation]+91.05Cleavage of the benzyl-ether bond
[Boc-PEGn]+VariableFragmentation within the PEG chain, retaining the Boc group
[Benzyl-PEGn]+VariableFragmentation within the PEG chain, retaining the benzyl group

Note: "Variable" indicates that the m/z will depend on the mass of the warhead and E3 ligase ligand attached to the linker.

Table 2: Comparison of Fragmentation Patterns for Different PROTAC Linker Types

Linker TypeKey Fragmentation CharacteristicsAdvantages for MS AnalysisPotential Challenges for MS Analysis
This compound - Characteristic loss of isobutylene (56 Da) and the full Boc group (100 Da).- Sequential loss of PEG units (44 Da).- Presence of a prominent benzyl cation (m/z 91).- Diagnostic neutral losses from the Boc group aid in identification.- Regular PEG fragmentation provides information on linker length.- The long PEG chain can lead to a complex envelope of sodiated and potassiated adducts.- Potential for complex rearrangements of the benzyl ether.
Alkyl Chain - Fragmentation occurs along the alkyl chain, often resulting in a series of ions separated by 14 Da (CH2).- Simple and predictable fragmentation pattern.- Lack of highly characteristic fragment ions can make differentiation from background challenging.
Alkyne/Triazole (Click Chemistry) - Fragmentation of the triazole ring can occur.- Cleavage at the bonds adjacent to the triazole.- The triazole ring can provide a specific fragmentation signature.- May require higher collision energies for efficient fragmentation.

Experimental Protocols

Robust and reproducible analytical methods are essential for the successful development of PROTACs. Below are detailed methodologies for the characterization of this compound PROTACs by liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma or cell lysate, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Full Scan (m/z 100-2000) and Product Ion Scan (MS/MS)

  • Collision Gas: Argon

  • Collision Energy: Ramped from 20 to 60 eV to generate a representative fragmentation pattern.

Mandatory Visualizations

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound PROTAC POI->PROTAC Binds to Warhead Proteasome Proteasome POI->Proteasome Recognition by Proteasome Ternary_Complex POI-PROTAC-E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Interpretation Start Biological Matrix (Plasma, Cell Lysate) Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Full Scan MS (MS1) (Parent Ion Detection) ESI->MS1 MS2 Product Ion Scan (MS/MS) (Fragmentation) MS1->MS2 Precursor Selection Data_Processing Data Processing Software MS2->Data_Processing Structure_Confirmation Structure Confirmation (Fragmentation Pattern) Data_Processing->Structure_Confirmation Quantification Quantification (Peak Area) Data_Processing->Quantification

LC-MS experimental workflow for PROTAC analysis.

A Researcher's Guide to the NMR Analysis of Boc-PEG25-benzyl and Related Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), thorough characterization of all components is critical. The bifunctional linker, Boc-PEG25-benzyl, is a key building block in the construction of PROTACs, and its purity and structural integrity must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of NMR spectroscopy against other common analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

While NMR spectroscopy is a powerful technique for the structural elucidation of molecules like this compound, other methods such as Mass Spectrometry (MS) and Size- Exclusion Chromatography (SEC) also provide valuable information. Each technique offers distinct advantages and limitations.

Technique Principle Information Provided Advantages Limitations
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei.Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. Confirms the presence of Boc, PEG, and benzyl moieties.Non-destructive, quantitative, provides unambiguous structural confirmation.[1]Lower sensitivity compared to MS, can be complex to interpret for large or heterogeneous molecules.
Mass Spectrometry (ESI-MS, MALDI-MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight determination and confirmation of the overall mass of the molecule.High sensitivity, provides accurate molecular weight.Does not provide detailed structural information on its own, fragmentation may be required for structural insights.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size in solution.Information on the hydrodynamic volume, which can be correlated to molecular weight and polydispersity of the PEG chain.Useful for assessing the purity and homogeneity of the PEG component.Does not provide structural information about the end groups (Boc and benzyl).

NMR Analysis of a Boc-PEG-benzyl Compound

Due to the limited availability of published NMR data for the specific this compound molecule, this guide presents a representative ¹H NMR spectrum of a structurally similar compound: α-(Boc-β-alanine)-ω-benzyl PEG (4000).[2] This spectrum illustrates the key features expected in the NMR analysis of Boc-PEG-benzyl molecules.

Expected ¹H NMR Chemical Shifts for Boc-PEG-benzyl Structures:

Functional Group Proton Environment Expected Chemical Shift (ppm)
Boc Group -(C(CH₃)₃)~1.4
PEG Chain -O-CH₂-CH₂-O-~3.6 (broad singlet)
Benzyl Group -CH₂-Ph~4.5
Benzyl Group -C₆H₅~7.3

¹³C NMR Chemical Shifts:

For the carbon atoms, the expected chemical shifts are approximately:

Functional Group Carbon Environment Expected Chemical Shift (ppm)
Boc Group -C(CH₃)₃~28
Boc Group -C(CH₃)₃~80
PEG Chain -O-CH₂-CH₂-O-~70
Benzyl Group -CH₂-Ph~73
Benzyl Group -C₆H₅~127-138

Experimental Protocols

A generalized protocol for the NMR analysis of a Boc-PEG-benzyl molecule is provided below. Instrument-specific parameters should be optimized for best results.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the this compound compound.

  • Choose a Deuterated Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). The choice of solvent will depend on the solubility of the specific molecule.

  • Add an Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Acquisition Time: An acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks corresponding to the different functional groups to determine their relative ratios.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of a this compound containing molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H NMR Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference Spectrum Process->Reference Integrate Integrate Peaks Reference->Integrate Analyze Structural Elucidation Integrate->Analyze

NMR analysis workflow for this compound.

Structural Confirmation Logic

The logical process for confirming the structure of this compound using NMR data is outlined below.

Structural_Confirmation Start Acquired NMR Spectra (¹H and ¹³C) Boc_Check Identify Boc group signals? (¹H: ~1.4 ppm, s, 9H ¹³C: ~28, 80 ppm) Start->Boc_Check PEG_Check Identify PEG chain signals? (¹H: ~3.6 ppm, br s ¹³C: ~70 ppm) Boc_Check->PEG_Check Yes Failure Structure Not Confirmed (Further investigation needed) Boc_Check->Failure No Benzyl_Check Identify Benzyl group signals? (¹H: ~4.5, 7.3 ppm ¹³C: ~73, 127-138 ppm) PEG_Check->Benzyl_Check Yes PEG_Check->Failure No Integration_Check Are integral ratios consistent with the expected structure? Benzyl_Check->Integration_Check Yes Benzyl_Check->Failure No Success Structure Confirmed Integration_Check->Success Yes Integration_Check->Failure No

Decision pathway for structural confirmation.

References

The Double-Edged Sword of Length: Boc-PEG25-benzyl in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. These heterobifunctional molecules, which co-opt the cell's own machinery to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While often viewed as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1]

Among the diverse arsenal of linkers, polyethylene glycol (PEG) chains are a popular choice due to their hydrophilicity, biocompatibility, and tunable length.[2] This guide provides a comparative analysis of a particularly long-chain PEG linker, Boc-PEG25-benzyl, against other commonly used linkers in PROTAC design, supported by experimental data and detailed methodologies for key evaluation assays. While direct head-to-head experimental data for a this compound linker is not extensively available in public literature, its performance can be inferred from studies on other long-chain PEG linkers and the introduction of rigid elements like the benzyl group.

The Balancing Act: Physicochemical and Functional Properties of Linkers

The ideal linker must not only bridge the two ligands but also orient them optimally for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[3] This ternary complex is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound is a heterobifunctional linker characterized by a tert-Butyloxycarbonyl (Boc)-protected amine, a 25-unit PEG chain, and a terminal benzyl group. The Boc group provides a handle for controlled, stepwise synthesis, while the long PEG chain imparts significant hydrophilicity.[4] The benzyl group, on the other hand, introduces a rigid, hydrophobic element.[5]

Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types.

  • Alkyl Chains: Simple hydrocarbon chains that offer high conformational flexibility. However, their hydrophobicity can negatively impact the solubility of the PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, they enhance hydrophilicity, which can improve both solubility and cell permeability. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by two parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar>75
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from a study by Arvinas.

Table 2: Impact of PEG Linker Length on Degradation of BRD4

PROTAC SeriesLinker CompositionDC50 (µM)
CRBN-recruiting0 PEG units< 0.5
CRBN-recruiting1-2 PEG units> 5
CRBN-recruiting4-5 PEG units< 0.5
VHL-recruitingIncreasing PEG lengthIncreased DC50 (potency decreased)

Data synthesized from a study on BRD4 degraders.

From this data, it is evident that linker length is a critical parameter that requires empirical optimization for each target-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker, such as PEG25, might result in a non-productive complex where ubiquitination is inefficient. The unexpected pattern observed with the CRBN-recruiting BRD4 PROTACs highlights the complex interplay between linker length and the specific proteins involved.

The inclusion of a benzyl group , as in this compound, can be a strategic choice to reduce the high polarity of a long PEG chain and introduce favorable hydrophobic interactions. In one study, replacing a PEG linkage with a benzyl group was shown to improve hydrophobic interactions and exploit a potential pi-stacking with a tyrosine residue in the VHL E3 ligase.

Visualizing the Process: Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Catalytic Cycle Target Target Protein (POI) PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_seeding Seed Cells pro_treatment Treat with PROTAC (dose-response) cell_seeding->pro_treatment lysis Cell Lysis pro_treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry Analysis detection->quantification dc50_dmax Calculate DC50 & Dmax quantification->dc50_dmax

Caption: Western Blot Experimental Workflow.

Linker_Properties_Logic Logical Relationship of Linker Properties cluster_linker Linker Properties cluster_protac PROTAC Properties cluster_ternary Ternary Complex cluster_outcome Degradation Efficacy length Length formation Formation & Stability length->formation composition Composition (PEG, Alkyl, Rigid) solubility Solubility composition->solubility permeability Cell Permeability composition->permeability flexibility Flexibility flexibility->formation pk Pharmacokinetics solubility->pk permeability->pk cooperativity Cooperativity formation->cooperativity dc50 DC50 cooperativity->dc50 dmax Dmax cooperativity->dmax

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.

Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Permeability Assessment: Caco-2 Assay

This cell-based assay mimics the human intestinal epithelium to assess the permeability of a PROTAC.

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer (typically 21 days).

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect samples from the receiver compartment at specified time points.

  • Quantification and Analysis:

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the PROTAC is a substrate for efflux transporters.

Ternary Complex Formation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the real-time binding interactions and kinetics of ternary complex formation.

  • Immobilization:

    • Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Similarly, determine the binary KD of the PROTAC for the target protein.

  • Ternary Complex Analysis:

    • Prepare a dilution series of the PROTAC and mix each concentration with a constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

    • Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.

Conclusion: The Path Forward in Linker Design

The choice of linker is a critical, multifaceted decision in PROTAC design. While long-chain PEG linkers like this compound offer the potential to span significant distances between a target protein and an E3 ligase and can enhance solubility, they also present challenges related to conformational flexibility and potential for non-productive binding. The incorporation of a rigid element like a benzyl group can be a rational strategy to mitigate some of these drawbacks by improving hydrophobic interactions and reducing polarity.

Ultimately, the optimal linker is highly dependent on the specific biological context. A systematic evaluation of a diverse library of linkers, varying in length, composition, and rigidity, is paramount. By employing rigorous experimental protocols as outlined in this guide, researchers can navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. The "trial and error" approach to linker design is gradually being superseded by more rational, structure-guided strategies, which will undoubtedly accelerate the development of the next generation of protein-degrading therapeutics.

References

A Comparative Analysis of PEGylated and Alkyl Chain Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the chemical linker connecting the target-binding ligand to the E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs) plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comprehensive comparison of two commonly employed linker classes: polyethylene glycol (PEG)-based linkers, such as Boc-PEG25-benzyl, and traditional alkyl chain linkers. This analysis, supported by experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the rational design of novel protein degraders.

Key Performance Metrics: A Quantitative Comparison

The choice of linker can significantly impact the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as other critical parameters such as cell permeability and solubility. Below, we present a summary of experimental data comparing PROTACs with PEG-based and alkyl chain linkers.

A study by Jiang et al. (2021) provides a direct comparison of linkers in a series of PROTACs designed to degrade the Bcr-Abl protein, a key target in chronic myeloid leukemia. The study systematically varied the linker between a PEG-based (ethylenedioxy) structure and simple alkyl chains of different lengths, while keeping the warhead (GZD824) and the E3 ligase ligand (pomalidomide) constant.[1][2][3][4]

Table 1: Comparison of Bcr-Abl Degradation by PROTACs with PEG and Alkyl Linkers [1]

PROTAC IDLinker TypeLinker Length (Atoms)Degradation Rate (DR%) at 100 nMDegradation Rate (DR%) at 300 nM
7a PEG (ethylenedioxy)8 (2 PEG units)ModerateModerate
7h PEG (ethylenedioxy)11 (3 PEG units)78.34%-
7l Alkyl Chain2LowLow
7m Alkyl Chain3ModerateModerate
7n Alkyl Chain4HighHigh
7o Alkyl Chain669.89%94.23%
7p Alkyl Chain8HighHigh
7q Alkyl Chain10ModerateModerate

Data synthesized from Jiang et al. (2021). Note: "Moderate" and "High" are qualitative descriptors based on the publication's findings where specific percentages were not provided for all compounds at all concentrations.

From this data, it is evident that while both PEG and alkyl linkers can lead to effective Bcr-Abl degradation, the optimal linker length and composition are critical. The 6-carbon alkyl chain in compound 7o demonstrated the most potent degradation efficacy at 300 nM. This highlights the necessity of empirical testing to determine the ideal linker for a specific target and E3 ligase pair.

Physicochemical Properties and Their Impact

The linker's chemical nature directly influences key physicochemical properties that govern a PROTAC's drug-likeness.

Table 2: General Physicochemical Properties of PEG vs. Alkyl Linkers

PropertyThis compound (PEG Linker)Alkyl Chain Linkers
Solubility Generally high due to the hydrophilic nature of the ethylene glycol units.Generally low (hydrophobic), which can limit aqueous solubility.
Permeability Can be modulated. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow them to adopt conformations that shield polar surfaces, aiding cell entry.Can be higher for shorter chains due to increased lipophilicity, but this can also lead to non-specific binding and poor pharmacokinetics.
Flexibility High, which can be advantageous for inducing a productive ternary complex formation.High, but can lead to a significant entropic penalty upon binding.
Metabolic Stability Can be susceptible to oxidative metabolism.Generally more stable, though long chains can be prone to metabolism.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., K562 for Bcr-Abl studies) in 6-well plates and allow them to adhere or stabilize for 24 hours. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcr-Abl) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). This is crucial for understanding the formation of the PROTAC-induced ternary complex.

Protocol:

  • Sample Preparation: Prepare purified solutions of the target protein, the E3 ligase, and the PROTAC in a matched buffer.

  • Binary Interactions:

    • To measure the binding of the PROTAC to the target protein, titrate the PROTAC into the target protein solution.

    • To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.

  • Ternary Complex Formation:

    • To assess the formation of the ternary complex, titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.

  • Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters for each binding event. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of one protein to the PROTAC in the absence and presence of the other protein.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the PROTACs on cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI Protein of Interest (POI) POI->POI_PROTAC_E3 Recruited E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Recruited Ub Ubiquitin POI_PROTAC_E3->PROTAC Recycled POI_PROTAC_E3->E3 Recycled PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub->PolyUb_POI Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

WB_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Membrane Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis (Densitometry) I->J

Caption: Western Blot Experimental Workflow.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. While both PEG-based and alkyl chain linkers have demonstrated utility, they offer distinct physicochemical properties that must be carefully considered. PEG linkers, such as this compound, can enhance solubility, a common challenge in PROTAC development. Conversely, alkyl linkers, while more hydrophobic, can sometimes offer superior degradation potency at optimal lengths, as evidenced by the Bcr-Abl case study. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Navigating the PROTAC Landscape: A Comparative Guide to Ternary Complex Formation with Boc-PEG25-benzyl PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical determinant of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker component of the PROTAC plays a pivotal role in orchestrating this interaction. This guide provides a comparative analysis of ternary complex formation with a focus on PROTACs incorporating the Boc-PEG25-benzyl linker, a long-chain polyethylene glycol (PEG)-based linker.

The Central Role of the Linker in Ternary Complex Formation

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to the stability and geometry of the ternary complex.[1] Its length, flexibility, and chemical composition can significantly influence the cooperativity of binding, ultimately dictating the efficiency of protein degradation.[]

  • Flexibility and Length: Flexible linkers like PEG chains are widely used due to their synthetic tractability and ability to allow for diverse binding orientations between the target protein and the E3 ligase.[] The length of the PEG linker is a critical parameter that requires empirical optimization for each target-ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to unproductive binding modes.[3]

  • Hydrophilicity: PEG linkers enhance the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability, crucial factors for in-cell activity.[3]

The this compound linker, with its extended PEG25 chain, is designed to offer significant flexibility and reach, potentially accommodating a wide range of target proteins and E3 ligases. The benzyl group can provide a degree of rigidity and may engage in favorable pi-stacking interactions within the ternary complex, further enhancing its stability.

Quantitative Comparison of PROTAC Linker Performance

To illustrate the impact of linker choice on PROTAC efficacy, the following tables summarize experimental data from studies comparing different linker types and lengths for the degradation of various target proteins.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseReference
PROTAC APEG12>1000<20VHL
PROTAC BPEG1650>90VHL
PROTAC CAlkyl9Concentration-dependent decrease-CRBN
PROTAC D3xPEG-Weak degradation-CRBN

Table 2: Comparison of Linker Types for BTK Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)E3 LigaseReference
MT802PEG-based<1>95VHL
SJF620Modified Linker<1>95VHL

Note: The data presented are from different studies and for different target proteins and E3 ligases. Direct comparison of absolute values should be made with caution. The tables serve to illustrate the significant impact of linker modifications on PROTAC performance.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed protocols for key experiments to characterize ternary complex formation and protein degradation.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the binding affinities and kinetics of binary and ternary complexes in real-time.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified E3 ligase, target protein, and PROTAC

  • Immobilization buffer and running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will show the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.

    • Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC to E3 ligase) / (KD of PROTAC + target protein to E3 ligase). An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.

NanoBRET™ Assay for In-Cell Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of protein-protein interactions, including ternary complex formation, within living cells.

Materials:

  • Cell line suitable for transfection

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Luminometer with appropriate filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells into a 96- or 384-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizing PROTAC Mechanisms

To better understand the complex biological processes involved, visual representations are invaluable. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis SPR_Workflow Start Immobilize E3 Ligase on Chip Binary Binary Interaction Analysis (PROTAC binding to E3) Start->Binary Ternary Ternary Complex Analysis (PROTAC + Target binding to E3) Start->Ternary Analysis Data Analysis (KD, ka, kd, Cooperativity) Binary->Analysis Ternary->Analysis

References

Navigating PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key performance indicators for Proteolysis Targeting Chimeras (PROTACs), focusing on the crucial metrics of DC50 and Dmax. While specific performance data for PROTACs utilizing a Boc-PEG25-benzyl linker remains limited in publicly accessible literature, this guide will objectively compare the performance of representative PROTACs with alternative linker technologies, supported by experimental data and detailed protocols.

The efficacy of a PROTAC is fundamentally defined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achievable. A lower DC50 value indicates greater potency, while a higher Dmax value signifies greater efficacy.

Comparative Degradation Performance of PROTACs

The selection of the linker in a PROTAC molecule is a critical determinant of its degradation efficiency. The following table summarizes the DC50 and Dmax values for a selection of well-characterized PROTACs with varying linker compositions, targeting different proteins of interest (POIs). This data serves to illustrate the impact of linker chemistry on PROTAC performance.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
dBET1 BRD4JQ1PEG/AlkylMV4;11~10>95
MZ1 BRD4JQ1PEG/AlkylHeLa~30>90
ARV-110 Androgen Receptor-ProprietaryVCaP1>95
BTK Degrader BTKIbrutinibPEGMOLM-145~90
HDAC6 Degrader HDAC6-AlkylJurkat16>90

Note: The data presented above is a compilation from various research publications and serves as a representative comparison. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols for DC50 and Dmax Determination

Accurate determination of DC50 and Dmax values is essential for the evaluation and optimization of PROTAC candidates. The following are detailed protocols for two common methods: Western Blotting and In-Cell ELISA.

Protocol 1: Western Blotting

This method provides semi-quantitative data on protein levels and allows for the visualization of protein degradation.

1. Cell Culture and Treatment:

  • Seed target cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

  • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and heating.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

4. Data Analysis:

  • Quantify the band intensities for the target protein and the housekeeping protein using densitometry software.

  • Normalize the target protein band intensity to the corresponding housekeeping protein band intensity for each sample.

  • Calculate the percentage of remaining protein relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In-Cell ELISA

This method offers a higher-throughput alternative to Western blotting for quantifying protein degradation.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with a serial dilution of the PROTAC as described for the Western blotting protocol.

2. Cell Fixation and Permeabilization:

  • After the treatment period, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes.

3. Immunostaining:

  • Block the cells with a blocking buffer for 1 hour.

  • Incubate the cells with a primary antibody against the target protein overnight at 4°C.

  • Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Signal Detection and Data Analysis:

  • Wash the cells and add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Normalize the absorbance values to cell number (e.g., by using a Janus Green stain).

  • Calculate the percentage of remaining protein and determine the DC50 and Dmax values as described for the Western blotting protocol.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and the experimental workflow for determining DC50 and Dmax.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: The mechanism of action of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.

Experimental_Workflow cluster_1 DC50 and Dmax Determination Workflow A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Cell Lysis / Fixation B->C D Protein Quantification (e.g., Western Blot, In-Cell ELISA) C->D E Data Analysis D->E F DC50 & Dmax Determination E->F

Caption: A generalized experimental workflow for determining the DC50 and Dmax values of a PROTAC.

Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Linker Design for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical, yet often underappreciated, component governing this transition is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative analysis of linker strategies with a focus on polyethylene glycol (PEG)-based linkers, like the conceptual Boc-PEG25-benzyl moiety, and their impact on in vivo efficacy, supported by experimental insights.

The selection of a PROTAC's linker is a masterclass in balancing competing physicochemical properties. The linker must not only spatially orient the target protein and the E3 ligase to facilitate efficient ubiquitination but also bestow the entire molecule with favorable drug-like characteristics essential for in vivo performance. These include solubility, cell permeability, metabolic stability, and pharmacokinetic profile. While a specific in vivo efficacy study on a PROTAC utilizing a this compound linker is not publicly available, the principles of PEG linker design are well-documented and provide a strong foundation for comparison with other linker types.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the tagging of the POI with ubiquitin molecules, marking it for degradation by the proteasome. The linker is the crucial element that enables this ternary complex formation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin PROTAC->Ub Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC Ub->POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Composition: A Balancing Act for In Vivo Success

The chemical composition of the linker is a primary determinant of a PROTAC's physicochemical properties and, consequently, its in vivo behavior. The two most prevalent flexible linker types are polyethylene glycol (PEG) chains and alkyl chains.

Polyethylene Glycol (PEG) Linkers:

PEG linkers are known for their hydrophilicity, which can significantly enhance the aqueous solubility of the often large and greasy PROTAC molecules.[1] This improved solubility is crucial for administration and distribution in vivo. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[2]

Alkyl Linkers:

In contrast, alkyl linkers are more hydrophobic. While this can sometimes improve cell permeability, it often comes at the cost of reduced solubility.[3] The hydrophobicity of alkyl linkers can be tuned by incorporating polar functional groups like ethers or amides to strike a better balance.[1]

Rigid Linkers:

More rigid linkers, which may incorporate structures like piperazine, piperidine, or aromatic rings, are also employed.[1] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency. However, this rigidity can also hinder the formation of the ternary complex if the pre-determined conformation is not ideal.

Linker TypePrimary AdvantagePrimary DisadvantageImpact on In Vivo Efficacy
PEG Linkers Enhanced solubility and biocompatibility.Potential for reduced metabolic stability.Can improve bioavailability and reduce non-specific toxicity.
Alkyl Linkers Good cell permeability.Often leads to poor solubility.May require formulation strategies to overcome solubility issues.
Rigid Linkers Can enhance potency and selectivity.May restrict conformational flexibility needed for ternary complex formation.Can lead to improved pharmacokinetics if the conformation is optimal.

The Critical Role of Linker Length

The length of the linker is a parameter that must be empirically optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.

Studies have shown that even subtle changes in linker length can have a dramatic impact on degradation efficiency. For example, in the development of estrogen receptor α (ERα) targeting PROTACs, a 16-atom linker was found to be significantly more potent than a 12-atom linker, despite both having similar binding affinities to ERα.

Linker_Length_Optimization cluster_1 Impact of Linker Length on Ternary Complex Formation TooShort Linker Too Short (Steric Hindrance) Optimal Optimal Linker Length (Stable Ternary Complex) TooLong Linker Too Long (Inefficient Proximity)

Caption: The effect of linker length on PROTAC efficacy.

Experimental Protocols for In Vivo Efficacy Assessment

Evaluating the in vivo efficacy of a PROTAC involves a series of well-defined preclinical studies.

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

  • Methodology:

    • Administer the PROTAC to animal models (e.g., mice, rats) via relevant routes (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the PROTAC using methods like LC-MS/MS.

    • Key parameters to determine include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

2. Pharmacodynamic (PD) Studies:

  • Objective: To measure the extent and duration of target protein degradation in vivo.

  • Methodology:

    • Administer the PROTAC to animal models.

    • Collect tissues of interest at different time points after dosing.

    • Quantify the levels of the target protein in tissue lysates using techniques such as Western blotting or ELISA.

    • This data helps establish a dose-response relationship and informs the dosing schedule for efficacy studies.

3. Tumor Xenograft Models (for oncology applications):

  • Objective: To evaluate the anti-tumor activity of the PROTAC.

  • Methodology:

    • Implant human cancer cells into immunocompromised mice.

    • Once tumors are established, treat the mice with the PROTAC or a vehicle control.

    • Monitor tumor growth over time.

    • At the end of the study, tumors can be excised and analyzed for target protein degradation and other biomarkers.

Case Study: The Impact of Linker Optimization on In Vivo Efficacy

A notable example of linker optimization leading to a clinical candidate is ARV-110, a PROTAC targeting the androgen receptor (AR). Early versions of AR degraders utilized more flexible linkers. However, through medicinal chemistry efforts, a more rigid piperazine-containing linker was incorporated, which significantly improved the metabolic stability and oral bioavailability of the molecule, ultimately leading to the development of ARV-110. This highlights that while flexible PEG linkers offer advantages in terms of solubility, metabolic stability often requires further optimization for successful in vivo application.

Conclusion: Rational Design is Key

The linker is a critical determinant of a PROTAC's in vivo efficacy, influencing everything from its solubility and permeability to its ability to induce the formation of a productive ternary complex. While PEG-based linkers, such as the conceptual this compound, offer a favorable starting point due to their ability to enhance solubility, the optimal linker is highly dependent on the specific target and E3 ligase pair. A rational and iterative design process, supported by robust in vitro and in vivo experimental data, is paramount to developing PROTACs with the desired therapeutic profile. The future of PROTAC development will likely see the emergence of more sophisticated linker designs that offer finer control over the molecule's properties, paving the way for a new generation of targeted protein degraders.

References

A Head-to-Head Comparison of Different Length PEG Linkers for Antibody-Drug Conjugates Targeting HER2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) equipped with polyethylene glycol (PEG) linkers of varying lengths. The data presented herein is a synthesis of findings from multiple preclinical studies, focusing on ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in oncology. The aim is to furnish researchers, scientists, and drug development professionals with data-driven insights into the critical role of PEG linker length in optimizing ADC efficacy and pharmacokinetics.

The linker component of an ADC is a critical determinant of its therapeutic index, influencing its stability, solubility, and pharmacokinetic profile.[1][2] PEG linkers, in particular, are widely employed to enhance the physicochemical properties of ADCs, especially those with hydrophobic payloads, by increasing their hydrophilicity and circulation half-life.[3][4] However, the length of the PEG chain is a parameter that must be carefully optimized, as it presents a trade-off between favorable pharmacokinetics and potent cytotoxicity.[1]

Data Presentation: The Impact of PEG Linker Length on ADC Performance

The following tables summarize quantitative data from various preclinical studies investigating the effect of PEG linker length on key ADC performance metrics. The data is synthesized from studies using different anti-HER2 antibodies conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE), but the trends observed are broadly applicable.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedPlasma Half-life (t½)Reference Molecule Type
No PEG~8.51.019.6 minutesNon-binding IgG-MMAE / Affibody-MMAE
PEG2~7.00.82-Non-binding IgG-MMAE
PEG4~5.50.6549.2 minutes (2.5-fold increase)Non-binding IgG-MMAE / Affibody-MMAE
PEG8~2.50.29-Non-binding IgG-MMAE
PEG12~2.50.29-Non-binding IgG-MMAE
PEG24~2.50.29-Non-binding IgG-MMAE
10 kDa--219.0 minutes (11.2-fold increase)Affibody-MMAE

Note: The clearance data is synthesized from a study on non-binding IgG-MMAE conjugates, while the half-life data is from a study on affibody-MMAE conjugates. Both illustrate the general trend of improved pharmacokinetics with increasing PEG length.

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50) Fold Increase vs. No PEGIn Vivo Tumor Growth InhibitionReference Molecule Type
No PEG1.011% reduction in tumor weightAffibody-MMAE / Non-PEGylated ADC
PEG2-35-45% reduction in tumor weightADC
PEG46.5-Affibody-MMAE
PEG8-75-85% reduction in tumor weightADC
PEG12-75-85% reduction in tumor weightADC
PEG24-75-85% reduction in tumor weightADC
10 kDa22.5Most ideal tumor therapeutic abilityAffibody-MMAE

Note: The in vitro data is from a study on affibody-MMAE conjugates, showing a decrease in potency with longer linkers. The in vivo data, from a different ADC study, demonstrates a significant improvement in efficacy for ADCs with PEG8 or longer linkers.

The compiled data suggests a clear trend: increasing PEG linker length generally leads to a longer plasma half-life and improved in vivo efficacy. However, this can be accompanied by a decrease in in vitro cytotoxicity, likely due to steric hindrance. This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC. A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter. This suggests that there is an optimal range for PEG linker length to maximize the therapeutic window.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes involved in the evaluation of ADCs with different PEG linkers.

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC with PEG Linker Receptor HER2 Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload (MMAE) Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Exp_Workflow cluster_design ADC Design & Synthesis cluster_eval Preclinical Evaluation cluster_analysis Data Analysis & Optimization A1 Select Antibody (anti-HER2) A4 Conjugate Antibody, Linker, and Payload A1->A4 A2 Select Payload (MMAE) A2->A4 A3 Synthesize Linkers (PEG2, PEG4, PEG8, PEG12, PEG24) A3->A4 B1 In Vitro Cytotoxicity Assay A4->B1 B2 Pharmacokinetic Study (Rodents) A4->B2 B3 In Vivo Efficacy (Tumor Xenograft Model) A4->B3 C1 Compare IC50, Clearance, TGI B1->C1 B2->C1 B3->C1 C2 Select Optimal Linker Length C1->C2

Caption: Experimental workflow for comparing different length PEG linkers.

Linker_Logic cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes start PEG Linker Length hydro Hydrophilicity start->hydro Increases size Hydrodynamic Size start->size Increases pk Longer Half-Life (Lower Clearance) size->pk potency Decreased In Vitro Potency (Steric Hindrance) size->potency efficacy Improved In Vivo Efficacy pk->efficacy optimal Optimal Therapeutic Index efficacy->optimal potency->optimal

Caption: Relationship between PEG linker length and ADC properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with varying PEG linker lengths on HER2-positive cancer cells.

  • Cell Culture: Culture HER2-positive cancer cell lines (e.g., NCI-N87) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs with different PEG linkers.

    • Treat the cells with the diluted ADCs and incubate for a period of 72 to 120 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 values using a non-linear regression model.

2. Pharmacokinetic (PK) Study in Rodents

  • Objective: To evaluate the clearance rate and plasma half-life of ADCs with different PEG linker lengths.

  • Animal Model: Use healthy mice or rats for the study.

  • Procedure:

    • Administer ADCs with varying PEG linker lengths intravenously at a defined dose (e.g., 3 mg/kg).

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

    • Isolate plasma from the blood samples.

    • Quantify the concentration of the total antibody or conjugated ADC in the plasma using a validated ELISA method.

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Determine pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.

3. In Vivo Tumor Growth Inhibition Study

  • Objective: To assess the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous HER2-positive tumor xenografts (e.g., L540cy or NCI-N87).

  • Procedure:

    • Implant tumor cells subcutaneously into the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADCs with different PEG linkers).

    • Administer the treatments intravenously at a specified dose and schedule.

    • Measure tumor volumes and body weights regularly throughout the study.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

    • Assess the overall tolerability of the ADCs by monitoring body weight changes.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Boc-PEG25-benzyl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents like Boc-PEG25-benzyl are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a polyethylene glycol (PEG) based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is essential for operational safety and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be familiar with the potential hazards associated with this compound. While some safety data sheets for similar Boc-PEG compounds suggest they are not hazardous substances, compounds containing a benzyl group can present risks.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous material. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[1][3]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or if working in a poorly ventilated area, use a NIOSH-approved respirator.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, which is essential for understanding its physical and chemical properties relevant to handling and disposal.

PropertyValue
Molecular Formula C₃₀H₅₂O₁₁ (example for a similar PEG9 compound)
Appearance Varies (often a solid or viscous oil)
Primary Disposal Route Hazardous Waste Disposal
Incompatible Materials Strong oxidizing agents

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a general procedural workflow for its disposal.

1. Waste Identification and Segregation:

  • Classify all waste containing this compound as non-halogenated organic hazardous waste.

  • Do not mix this waste stream with incompatible materials, especially strong oxidizing agents.[3]

  • Segregate solid waste (e.g., contaminated consumables) from liquid waste.

2. Waste Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a compatible material such as high-density polyethylene (HDPE).

  • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Absorb the spilled material with an inert substance such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Do not flush spills to the sewer.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.

  • The storage location should be away from sources of ignition and incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste spill Spill or Residue assess_waste->spill Is it a spill? liquid_solid Liquid or Solid Waste assess_waste->liquid_solid spill->liquid_solid No absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb Yes collect_waste Collect in Labeled, Compatible Waste Container liquid_solid->collect_waste absorb->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby contributing to a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Boc-PEG25-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-PEG25-benzyl. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the chemical.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against potential splashes and airborne particles.
Skin Protection Nitrile GlovesChemical-resistant, disposable.[1]Prevents skin contact. Always inspect gloves before use and change them immediately if contaminated.[1]
Laboratory CoatStandard, full-sleeved.Prevents skin contact with the chemical.[2]
Respiratory Protection NIOSH-approved respiratorRecommended if ventilation is inadequate or if handling large quantities that may generate dust or aerosols.Boc-protected PEG compounds can cause respiratory irritation.[1] Handling in a fume hood minimizes inhalation risk.
Foot Protection Closed-toe shoes---Standard laboratory practice to protect feet from spills.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's stability and ensuring a safe laboratory environment.

Experimental Protocol for Handling this compound:

  • Preparation:

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of potential fumes or dust.

    • Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.

  • Weighing and Transfer:

    • If handling the solid compound, perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to avoid generating airborne dust.

    • Use appropriate tools to handle the material and prevent the creation of dust clouds.

  • Dissolving:

    • If preparing a solution, slowly add the solvent to the solid to prevent splashing.

    • For ease of handling, consider making a stock solution by dissolving the reagent in an appropriate solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Many PEG derivatives are stored at -20°C to maintain stability.

    • Keep away from strong oxidizing agents and sources of ignition.

Handling Workflow Diagram:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep Work in Fume Hood Weigh Weigh Solid Prep->Weigh Safe Environment Equip Prepare Equipment Transfer Transfer Weigh->Transfer Controlled Dissolve Dissolve Transfer->Dissolve If applicable Store Store Properly Transfer->Store After use Dissolve->Store After use

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. While polyethylene glycol itself is biodegradable, it's crucial to follow established chemical waste disposal procedures.

Table 2: Disposal Plan

Waste TypeCollection ProcedureDisposal Method
Unused this compound Collect in a designated, labeled hazardous waste container.Offer to a licensed disposal company. Do not pour down the drain.
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in the same designated hazardous waste container as the chemical.Dispose of as unused product through a licensed contractor.
Used PPE (e.g., gloves, disposable lab coat) Place in a sealed bag and dispose of in the designated hazardous waste container.Dispose of as contaminated material through a licensed contractor.

Disposal Workflow Diagram:

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Final Disposal cluster_documentation Compliance Segregate Segregate Waste Containerize Label & Seal Container Segregate->Containerize Properly Contractor Licensed Disposal Contractor Containerize->Contractor Arrange Pickup Record Maintain Disposal Records Contractor->Record Document

Caption: Disposal workflow for this compound and associated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.